CAY 10465
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYNXGXZRLLHM-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAY10465: A Technical Guide to its Mechanism of Action as a Selective Aryl Hydrocarbon Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10465 is a potent and selective synthetic agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating cellular responses to environmental stimuli and endogenous signals. This document provides a comprehensive technical overview of the mechanism of action of CAY10465, detailing its high-affinity binding to AhR, the subsequent canonical signaling cascade, and its impact on gene expression, with a specific focus on its inhibitory effect on apolipoprotein A-I (apo A-I). Methodological details for key experiments and quantitative data are presented to support its characterization as a valuable tool for studying AhR biology and its potential therapeutic implications.
Core Mechanism of Action: Aryl Hydrocarbon Receptor Agonism
CAY10465 functions as a selective and high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR).[1][2] Its primary mechanism involves binding to the cytosolic AhR, initiating a conformational change that leads to the dissociation of chaperone proteins and subsequent nuclear translocation. In the nucleus, the activated AhR-ligand complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
Binding Affinity and Selectivity
CAY10465 exhibits a high affinity for the AhR, with a reported inhibitory constant (Ki) of 0.2 nM.[1][2] Notably, it demonstrates high selectivity for the AhR, showing no discernible affinity for the estrogen receptor (ER) at concentrations exceeding 100,000 nM.[1] This selectivity makes CAY10465 a precise tool for investigating AhR-specific pathways without the confounding effects of estrogen receptor modulation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of CAY10465 with the Aryl Hydrocarbon Receptor.
| Parameter | Value | Receptor | Notes | Reference |
| Ki | 0.2 nM | Aryl Hydrocarbon Receptor (AhR) | Determined by competitive radioligand binding assay. | [1][2] |
| Ki | >100,000 nM | Estrogen Receptor (ER) | Demonstrates high selectivity for AhR over ER. | [1] |
Signaling Pathway
The activation of the Aryl Hydrocarbon Receptor by CAY10465 initiates a well-defined signaling cascade, as depicted in the diagram below.
Downstream Effect: Inhibition of Apolipoprotein A-I
A significant downstream effect of CAY10465-mediated AhR activation is the inhibition of apolipoprotein A-I (apo A-I) synthesis.[3] This has been demonstrated in human hepatoma HepG2 cells, providing a potential mechanism for the observed association between smoking (which exposes individuals to AhR agonists) and lower levels of high-density lipoprotein (HDL) cholesterol.[3]
Quantitative Analysis of Apo A-I Inhibition
Treatment of HepG2 cells with CAY10465 results in a dose-dependent decrease in apo A-I protein levels. The table below summarizes the reported findings.
| Treatment | Concentration | % of Control Apo A-I Secretion | Cell Line | Reference |
| CAY10465 | 100 nM | ~50% | HepG2 | [3] |
Experimental Protocols
Competitive Radioligand Binding Assay for AhR Affinity (Ki Determination)
This protocol outlines the methodology used to determine the binding affinity of CAY10465 for the Aryl Hydrocarbon Receptor.
Objective: To determine the inhibitory constant (Ki) of CAY10465 for the AhR through competitive binding with a radiolabeled ligand.
Materials:
-
Test compound: CAY10465 (referred to as compound 4i in the primary literature)
-
Radioligand: [³H]TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin)
-
Receptor source: Rat liver cytosol
-
Buffer: Tris-HCl buffer containing dithiothreitol, EDTA, and glycerol
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Prepare rat liver cytosol as the source of the AhR.
-
Incubate a constant concentration of [³H]TCDD with the liver cytosol in the presence of varying concentrations of CAY10465.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the amount of bound [³H]TCDD on the filters using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 (concentration of CAY10465 that inhibits 50% of specific [³H]TCDD binding) to the Ki.
HepG2 Cell-Based Assay for Apolipoprotein A-I Inhibition
This protocol describes the methodology to assess the effect of CAY10465 on apo A-I protein synthesis and secretion in a human liver cell line.
Objective: To quantify the dose-dependent effect of CAY10465 on the expression and secretion of apolipoprotein A-I in HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
CAY10465
-
Lysis buffer for protein extraction
-
Reagents for Western blotting (primary antibody against apo A-I, secondary antibody, and detection reagents)
-
Reagents for ELISA to measure secreted apo A-I
Procedure:
-
Culture HepG2 cells to a desired confluency in multi-well plates.
-
Treat the cells with varying concentrations of CAY10465 (e.g., 0.01 nM to 100 µM) for a specified period (e.g., 24-48 hours).[3]
-
To measure secreted apo A-I: Collect the cell culture medium.
-
Quantify the concentration of apo A-I in the collected medium using a specific ELISA kit.
-
To measure intracellular apo A-I: Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and collect the total protein lysate.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for apo A-I, followed by an appropriate secondary antibody.
-
Detect and quantify the apo A-I protein bands.
-
Normalize the apo A-I levels to a loading control (e.g., β-actin) for intracellular measurements or to total protein content for secreted levels.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing the mechanism of action of CAY10465.
Conclusion
CAY10465 is a well-characterized, high-affinity, and selective agonist of the Aryl Hydrocarbon Receptor. Its mechanism of action follows the canonical AhR signaling pathway, leading to the modulation of target gene expression. The demonstrated inhibitory effect on apolipoprotein A-I highlights a specific and physiologically relevant downstream consequence of CAY10465-mediated AhR activation. The data and protocols presented herein provide a solid foundation for utilizing CAY10465 as a research tool to further elucidate the diverse roles of the Aryl Hydrocarbon Receptor in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological properties of new stilbene derivatives of resveratrol as new selective aryl hydrocarbon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of apolipoprotein A-I gene by the aryl hydrocarbon receptor: a potential mechanism for smoking-associated hypoalphalipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of CAY10465: A Potent and Selective Aryl Hydrocarbon Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has garnered significant interest in the fields of toxicology, immunology, and drug discovery. It plays a crucial role in mediating cellular responses to a variety of environmental toxins and endogenous ligands. Activation of the AhR signaling pathway can lead to the transcriptional regulation of a suite of genes, including cytochrome P450 enzymes like CYP1A1. The discovery of potent and selective AhR modulators is therefore a key objective for researchers seeking to understand its physiological roles and explore its therapeutic potential. This technical guide focuses on the discovery and characterization of CAY10465, a high-affinity agonist of the Aryl Hydrocarbon Receptor.
Quantitative Data Summary
CAY10465 has been identified as a highly potent and selective agonist for the Aryl Hydrocarbon Receptor. Its binding affinity and selectivity have been quantified through competitive binding assays, demonstrating a significant preference for AhR over the estrogen receptor (ER).
| Compound | Target | Parameter | Value | Reference |
| CAY10465 | Aryl Hydrocarbon Receptor (AhR) | Kᵢ | 0.2 nM | [1] |
| CAY10465 | Estrogen Receptor (ER) | Kᵢ | >100,000 nM | [1] |
Signaling Pathways and Experimental Workflows
The discovery and characterization of CAY10465 involved a series of well-defined experimental steps, from initial screening to functional validation. The underlying biological mechanism of action is centered on the canonical AhR signaling pathway.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
The experimental workflow for the discovery of CAY10465 as a potent AhR agonist followed a logical progression from synthesis and initial binding assays to functional characterization in cellular models.
Caption: Experimental Workflow for CAY10465 Discovery.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the discovery and characterization of CAY10465.
Competitive Radioligand Binding Assay for AhR
This assay was performed to determine the binding affinity (Kᵢ) of CAY10465 for the Aryl Hydrocarbon Receptor.
-
Preparation of Cytosol: Rabbit liver cytosol was prepared as the source of the AhR.
-
Radioligand: [³H]TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) was used as the radiolabeled ligand.
-
Assay Procedure:
-
A constant concentration of [³H]TCDD was incubated with the liver cytosol.
-
Increasing concentrations of the unlabeled competitor, CAY10465, were added to the incubation mixture.
-
The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Unbound ligand was removed by charcoal-dextran treatment.
-
The amount of bound [³H]TCDD was quantified by scintillation counting.
-
-
Data Analysis: The concentration of CAY10465 that inhibits 50% of the specific binding of [³H]TCDD (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation.
AhR-Dependent Reporter Gene Assay
This cell-based assay was used to confirm the agonist activity of CAY10465 and to quantify its potency (EC₅₀).
-
Cell Line: A cell line (e.g., HepG2) is transiently or stably transfected with a reporter plasmid. This plasmid contains a luciferase gene under the control of a promoter with multiple Dioxin Response Elements (DREs).
-
Assay Procedure:
-
The transfected cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of CAY10465 or a vehicle control.
-
After an incubation period (typically 24 hours), the cells were lysed.
-
Luciferase substrate was added to the cell lysate.
-
The resulting luminescence, which is proportional to AhR activation, was measured using a luminometer.
-
-
Data Analysis: The EC₅₀ value, the concentration of CAY10465 that produces 50% of the maximal response, was calculated from the dose-response curve.
Apolipoprotein A-I (ApoA-I) Synthesis and Secretion Assay in HepG2 Cells
This assay was conducted to investigate the functional effect of CAY10465 on a biologically relevant endpoint in a human liver cell line.
-
Cell Culture: Human hepatoma (HepG2) cells were cultured in a suitable medium.
-
Treatment: HepG2 cells were treated with CAY10465 at various concentrations (ranging from 0.01 nM to 100 µM) for a specified period.
-
Quantification of ApoA-I:
-
The cell culture medium was collected.
-
The concentration of secreted ApoA-I in the medium was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
To assess protein synthesis, intracellular levels of ApoA-I can also be measured after cell lysis.
-
-
Data Analysis: The levels of ApoA-I in the medium of CAY10465-treated cells were compared to those of vehicle-treated control cells to determine the effect of the compound on ApoA-I secretion. The results indicated that CAY10465 reduces apolipoprotein A-I levels and inhibits its synthesis in HepG2 cells.[2]
Conclusion
CAY10465 has been successfully identified and characterized as a potent and selective agonist of the Aryl Hydrocarbon Receptor. Its high affinity, demonstrated through competitive binding assays, and its functional activity, confirmed by reporter gene and cellular assays, establish it as a valuable tool for studying AhR biology. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and molecular pharmacology, facilitating further investigation into the therapeutic potential of modulating the AhR signaling pathway.
References
CAY10465 (CAS 688348-33-6): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical, physical, and biological properties of CAY10465, a potent and selective Aryl Hydrocarbon Receptor (AhR) agonist. This document is intended to serve as a comprehensive resource, incorporating available data, experimental insights, and visualizations to facilitate further research and drug development efforts centered on this compound.
Core Properties of CAY10465
CAY10465 is a synthetic, resveratrol-based stilbene (B7821643) derivative that has garnered significant interest due to its high affinity and selectivity for the Aryl Hydrocarbon Receptor. Its systematic name is 1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene.
Physicochemical Properties
A summary of the key physicochemical properties of CAY10465 is presented in Table 1.
| Property | Value |
| CAS Number | 688348-33-6 |
| Molecular Formula | C₁₅H₉Cl₂F₃ |
| Molecular Weight | 317.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (≥100 mg/mL), Ethanol, and Dimethylformamide |
| Storage | Store at -20°C for long-term stability |
Biological Activity
CAY10465 is characterized by its potent and selective agonistic activity at the Aryl Hydrocarbon Receptor (AhR). It exhibits a high binding affinity with a reported Ki of 0.2 nM.[1][2][3][4][5][6] Notably, it displays no significant binding to the estrogen receptor (Ki > 100,000 nM), highlighting its selectivity.[1][2]
The primary biological effect of CAY10465 is the activation of the AhR signaling pathway. This has been demonstrated to have downstream consequences, including the regulation of gene expression. One of the key reported effects is the reduction of apolipoprotein A-I (apoA-I) levels in human hepatoma HepG2 cells.[1]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in sensing and responding to a wide array of environmental and endogenous molecules. The canonical signaling pathway initiated by an agonist like CAY10465 is depicted below.
References
CAY10465: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAY10465, a potent and selective Aryl Hydrocarbon Receptor (AhR) agonist. This document summarizes its chemical properties, mechanism of action, and provides a detailed experimental protocol for a common cell-based assay.
Core Compound Data
Quantitative data for CAY10465 is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₉Cl₂F₃ | [1][2][3][4][5] |
| Molecular Weight | 317.13 g/mol | [1][2][3][4][5] |
| CAS Number | 688348-33-6 | [1][2][3][4][5] |
| Purity | ≥98% | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility (DMF) | 30 mg/mL | [1] |
| Solubility (DMSO) | 30 mg/mL | [1] |
| Ki for AhR | 0.2 nM | [2][3][5] |
| Ki for Estrogen Receptor | >100,000 nM | [2][5] |
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation
CAY10465 is a resveratrol-based synthetic compound that acts as a selective and high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR).[1][6] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes involved in xenobiotic metabolism, cell cycle control, and immune responses.
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as CAY10465, to the cytosolic AhR complex. This complex also includes chaperone proteins like heat shock protein 90 (Hsp90). Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.
Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of downstream genes, most notably cytochrome P450 enzymes like CYP1A1.
Experimental Protocols
One of the primary applications of CAY10465 in research is to study the activation of the AhR signaling pathway. A common method for this is the luciferase reporter gene assay. The following is a detailed protocol for such an assay using the human hepatoma cell line, HepG2.
Luciferase Reporter Assay for AhR Activation in HepG2 Cells
This protocol outlines the steps to measure the induction of a luciferase reporter gene under the control of an XRE promoter element in response to treatment with CAY10465.
Materials:
-
HepG2 cells
-
XRE-luciferase reporter lentivirus or plasmid
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
CAY10465
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding (Day 1):
-
Culture HepG2 cells in appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 90 µL of medium.
-
Incubate at 37°C with 5% CO₂.
-
-
Transduction (Day 2):
-
To each well, add 2 µL of XRE-luciferase reporter lentivirus.
-
Gently swirl the plate to mix.
-
Incubate the plate at 37°C with 5% CO₂ for 48 hours.
-
-
Compound Treatment (Day 3):
-
Prepare a stock solution of CAY10465 in DMSO.
-
Perform serial dilutions of the CAY10465 stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 nM to 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C with 5% CO₂ overnight (approximately 16-24 hours).
-
-
Luciferase Assay (Day 4):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for approximately 15-30 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
The luminescence is typically measured in Relative Light Units (RLU).
-
The fold induction for each treatment is calculated by dividing the RLU of the treated well by the average RLU of the vehicle control wells.
-
A dose-response curve can then be generated to determine the EC₅₀ of CAY10465.
This technical guide provides foundational information for researchers working with CAY10465. For specific applications and troubleshooting, it is recommended to consult the primary literature and manufacturer's guidelines.
References
CAY10465: A Technical Guide to a High-Affinity Selective Aryl Hydrocarbon Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has transitioned from being primarily studied in the context of toxicology to a promising therapeutic target for a range of pathologies, including inflammatory diseases and cancer. Selective AhR Modulators (SAhRMs) are compounds designed to elicit specific, beneficial downstream signaling events while avoiding the toxic responses associated with full agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). CAY10465 is a potent, stilbene-based compound that demonstrates high-affinity and selective binding to the AhR. This technical guide provides a comprehensive overview of the available data on CAY10465, details the experimental protocols used for its characterization, and contextualizes its activity within the broader framework of SAhRM development.
Introduction to the Aryl Hydrocarbon Receptor and Selective Modulation
The AhR is a cytosolic receptor that, upon binding to a ligand, translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes.[1][2] The canonical and most well-studied AhR pathway involves the transcriptional activation of cytochrome P450 enzymes, particularly CYP1A1, which is a key mediator of xenobiotic metabolism but also linked to the generation of toxic metabolites.
The modern concept of a SAhRM is a ligand that can differentiate between AhR's downstream pathways.[3][4] The therapeutic goal is to activate pathways leading to desired outcomes, such as the repression of pro-inflammatory genes (e.g., IL-6, TNF-α), while minimally inducing the DRE-dependent transcription of genes like CYP1A1.[5][6][7] CAY10465 emerged from research to develop stilbene (B7821643) derivatives of resveratrol (B1683913) as potential AhR modulators.[8][9] It was initially termed "selective" due to its profound preference for the AhR over the estrogen receptor (ER), a common off-target for stilbene-based compounds.[8]
Quantitative Data for CAY10465
CAY10465 (also referred to as compound 4i in its primary publication) is a high-affinity AhR agonist.[8][10] Its binding affinity and functional potency have been quantified using competitive binding and reporter gene assays.
Table 1: Receptor Binding Affinity of CAY10465
| Target Receptor | Ligand | Kᵢ (nM) | Source |
|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | CAY10465 | 0.2 | [8] |
| Estrogen Receptor (ER) | CAY10465 | > 100,000 |[8] |
Kᵢ (Inhibition Constant) is a measure of binding affinity. A lower Kᵢ value indicates a higher affinity.
Table 2: Functional Activity of CAY10465 in a DRE-Driven Reporter Assay
| Compound | Concentration | Agonist Activity (% of TCDD max) | Antagonist Activity (% Inhibition) | Cell Line | Source |
|---|---|---|---|---|---|
| CAY10465 | 10 nM | 100% | Not Reported | MCF-7 | [8] |
| TCDD (Control) | 1 nM | 100% | N/A | MCF-7 |[8] |
Activity was measured using a Chloramphenicol Acetyltransferase (CAT) reporter gene under the control of a DRE-containing promoter.
Signaling Pathways and Experimental Workflows
Visualizing AhR Signaling and the SAhRM Concept
The following diagrams illustrate the canonical AhR pathway, the theoretical basis for selective modulation, and a typical workflow for evaluating candidate compounds.
Caption: Canonical AhR signaling pathway leading to target gene expression.
Caption: A SAhRM ideally separates toxic from therapeutic signaling pathways.
Caption: Workflow for characterizing a potential SAhRM like CAY10465.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of CAY10465 and related compounds.[8]
AhR Competitive Binding Assay
This assay measures the ability of a test compound (e.g., CAY10465) to compete with a high-affinity radiolabeled ligand for binding to the AhR.
-
Materials:
-
Rabbit hepatic cytosol (as a source of AhR).
-
[³H]TCDD (radiolabeled ligand).
-
Test compound (CAY10465) at various concentrations.
-
Unlabeled TCDD (for determining non-specific binding).
-
Buffer solution (e.g., MDEG buffer).
-
Hydroxyapatite (B223615) suspension.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compound CAY10465 and a high-concentration solution of unlabeled TCDD.
-
Incubation: In microcentrifuge tubes, combine the rabbit hepatic cytosol, a fixed concentration of [³H]TCDD (e.g., 2 nM), and varying concentrations of the test compound. Include control tubes with only [³H]TCDD (total binding) and tubes with [³H]TCDD plus a high concentration of unlabeled TCDD (non-specific binding).
-
Equilibration: Incubate the mixtures for a defined period (e.g., 16-18 hours) at 4°C to allow binding to reach equilibrium.
-
Separation: Add a hydroxyapatite suspension to each tube to bind the receptor-ligand complexes. Incubate for 30 minutes with intermittent vortexing.
-
Washing: Pellet the hydroxyapatite by centrifugation and wash multiple times with buffer to remove unbound radioligand.
-
Quantification: Resuspend the final pellet in ethanol, mix with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ (the concentration of CAY10465 that inhibits 50% of specific [³H]TCDD binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
DRE-Driven Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate the AhR signaling pathway and induce the transcription of a reporter gene controlled by DREs.[6][11]
-
Materials:
-
A suitable human cell line (e.g., MCF-7, HepG2).
-
A reporter plasmid containing the luciferase or CAT gene downstream of a promoter with multiple DREs.
-
A control plasmid (e.g., expressing Renilla luciferase) for transfection normalization.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compound (CAY10465), positive control (TCDD), and vehicle control (DMSO).
-
Lysis buffer and substrate for the reporter enzyme (e.g., Luciferin for luciferase).
-
Luminometer or appropriate detection instrument.
-
-
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the DRE-reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow cells to recover for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of CAY10465, a positive control (e.g., 1 nM TCDD), and a vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24 hours) to allow for AhR activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well. Incubate to ensure complete cell lysis.
-
Detection: Transfer the cell lysate to an opaque assay plate. Use a luminometer to inject the luciferase substrate and measure the light output (firefly luciferase). Subsequently, inject the second reagent to quench the firefly signal and measure the light output from the normalization control (Renilla luciferase).
-
Analysis: Normalize the DRE-reporter activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well. Plot the normalized activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Conclusion and Future Directions
CAY10465 is a well-characterized, high-affinity AhR agonist with exceptional selectivity over the estrogen receptor.[8] The available data robustly demonstrates its ability to bind to the AhR and activate the canonical DRE-mediated transcriptional pathway.[8][9]
However, to classify CAY10465 as a SAhRM in the contemporary therapeutic sense, further investigation is required. Key future experiments should focus on elucidating its functional selectivity:
-
CYP1A1 Induction: Quantifying the induction of endogenous CYP1A1 mRNA and its enzymatic activity (EROD assay) is critical to assess its potential for DRE-mediated toxicity.[5][12]
-
Anti-inflammatory Potential: Studies are needed to determine if CAY10465 can repress the expression of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in relevant cell models, such as LPS-stimulated macrophages or dendritic cells.[13][14]
-
In Vivo Efficacy: Should in vitro studies reveal a favorable profile (potent anti-inflammatory activity with low CYP1A1 induction), validation in animal models of inflammatory disease would be the necessary next step.[5][7]
In its current state, CAY10465 serves as an excellent high-affinity tool compound for probing the AhR. Its potential as a therapeutic SAhRM remains an open and compelling area for future research.
References
- 1. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 5. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 7. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological properties of new stilbene derivatives of resveratrol as new selective aryl hydrocarbon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Aryl hydrocarbon receptor-dependent induction of cyp1a1 by bilirubin in mouse hepatoma hepa 1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decoding the Dual Defense: Mechanistic Insights into Antioxidant and Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
CAY10465: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10465 is a potent and highly selective synthetic agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor ubiquitously expressed in various tissues and cell types. With a high binding affinity (Ki of 0.2 nM), CAY10465 serves as a valuable tool for investigating the complex downstream signaling cascades initiated by AhR activation. This technical guide provides an in-depth overview of the core signaling pathways modulated by CAY10465, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
The primary mechanism of action for CAY10465 involves its binding to the cytosolic AhR, leading to a conformational change and subsequent translocation of the AhR-ligand complex into the nucleus. Within the nucleus, AhR heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, thereby initiating their transcription.
Core Downstream Signaling Pathways
Regulation of Xenobiotic Metabolism: CYP1A1 Induction
A well-established downstream effect of AhR activation by agonists like CAY10465 is the induction of cytochrome P450 family 1 subfamily A member 1 (CYP1A1). This enzyme plays a crucial role in the metabolism of xenobiotics.
Quantitative Data:
| Cell Line | Treatment | Fold Induction of CYP1A1 mRNA (relative to control) |
| Human Hepatocytes (Primary) | 10 nM TCDD (prototypical AhR agonist) | ~20-fold |
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression
This protocol outlines the steps to quantify the induction of CYP1A1 mRNA in response to CAY10465 treatment.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of CAY10465 (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. RNA Extraction:
-
After treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
3. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
4. qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CYP1A1 expression.
Logical Workflow for CYP1A1 Induction Analysis
Caption: Workflow for quantifying CAY10465-mediated CYP1A1 induction.
Modulation of Lipid Metabolism: Inhibition of Apolipoprotein A-I
Research has demonstrated that AhR activation can influence lipid metabolism. Specifically, CAY10465 has been shown to inhibit the synthesis of apolipoprotein A-I (apoA-I), a major protein component of high-density lipoprotein (HDL).[1]
Quantitative Data:
| Cell Line | Treatment | Effect on ApoA-I Protein Synthesis |
| HepG2 | CAY10465 | Inhibition |
Note: A study by Naem et al. (2012) reported this inhibitory effect, though specific dose-response data for CAY10465 was not detailed in the abstract.[1]
Experimental Protocol: Western Blot for Apolipoprotein A-I Protein Levels
This protocol describes the methodology to assess the impact of CAY10465 on apoA-I protein expression.
1. Cell Culture and Treatment:
-
Culture HepG2 cells as described for the qPCR protocol.
-
Treat cells with a range of CAY10465 concentrations and a vehicle control.
2. Protein Extraction:
-
Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for apoA-I overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
For loading control, probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
4. Densitometry Analysis:
-
Quantify the intensity of the apoA-I and loading control bands using image analysis software (e.g., ImageJ).
-
Normalize the apoA-I band intensity to the loading control to determine the relative change in protein expression.
Immunomodulation: Regulation of T Helper Cell Differentiation and IL-22 Production
AhR signaling is increasingly recognized for its critical role in regulating the immune system. AhR agonists can influence the differentiation of T helper (Th) cells, particularly the balance between pro-inflammatory Th17 cells and regulatory T cells (Tregs). Furthermore, AhR activation can stimulate the production of the cytokine Interleukin-22 (IL-22), which is important for mucosal immunity.
Experimental Protocol: Flow Cytometry for Th17/Treg Differentiation
This protocol details the steps to analyze the effect of CAY10465 on the differentiation of naïve CD4+ T cells into Th17 and Treg lineages.
1. Isolation of Naïve CD4+ T cells:
-
Isolate splenocytes from mice.
-
Enrich for naïve CD4+ T cells using a negative selection kit.
2. T Cell Differentiation:
-
Culture the isolated naïve CD4+ T cells in appropriate media.
-
For Th17 differentiation, supplement the media with anti-IFN-γ, anti-IL-4, IL-6, and TGF-β.
-
For Treg differentiation, supplement the media with anti-IFN-γ, anti-IL-4, and TGF-β.
-
Add different concentrations of CAY10465 or a vehicle control to the respective differentiation cultures.
-
Culture the cells for 3-5 days.
3. Intracellular Staining and Flow Cytometry:
-
Restimulate the differentiated T cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular markers:
-
For Th17 cells: IL-17A and RORγt.
-
For Treg cells: Foxp3.
-
-
Acquire the data on a flow cytometer.
4. Data Analysis:
-
Analyze the flow cytometry data to determine the percentage of CD4+ T cells expressing IL-17A/RORγt (Th17) and Foxp3 (Treg) in the different treatment groups.
Experimental Protocol: ELISA for IL-22 Production
This protocol describes how to measure the concentration of IL-22 in the supernatant of CAY10465-treated immune cells.
1. Cell Culture and Supernatant Collection:
-
Culture immune cells (e.g., CD4+ T cells or innate lymphoid cells) under appropriate stimulation conditions.
-
Treat the cells with various concentrations of CAY10465 or a vehicle control.
-
After a defined incubation period (e.g., 48-72 hours), collect the cell culture supernatant by centrifugation.
2. ELISA Procedure:
-
Use a commercially available IL-22 ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves:
-
Coating a 96-well plate with a capture antibody specific for IL-22.
-
Adding standards and the collected cell supernatants to the wells.
-
Incubating to allow IL-22 to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing the plate.
-
Adding a substrate that will be converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
3. Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Use the standard curve to determine the concentration of IL-22 in the unknown samples.
Signaling Pathway Diagrams
Caption: CAY10465 influences T cell differentiation via AhR activation.
Conclusion
CAY10465 is a powerful research tool for elucidating the multifaceted roles of the Aryl Hydrocarbon Receptor in cellular and physiological processes. Its high selectivity and potency make it ideal for studying downstream signaling pathways involved in xenobiotic metabolism, lipid homeostasis, and immune regulation. The experimental protocols and diagrams provided in this guide offer a framework for researchers to design and execute experiments aimed at further unraveling the intricate mechanisms of AhR signaling. Future research focusing on detailed dose-response studies and the identification of novel downstream targets will continue to expand our understanding of the therapeutic potential of modulating the AhR pathway.
References
The Impact of CAY 10465 on Apolipoprotein A-I: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dated: December 9, 2025
This technical guide provides an in-depth analysis of the effects of CAY 10465, a potent aryl hydrocarbon receptor (AhR) agonist, on the expression and synthesis of apolipoprotein A-I (ApoA-I), a key protein in reverse cholesterol transport and cardiovascular health. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Findings: this compound Suppresses Apolipoprotein A-I Expression
This compound acts as a selective and high-affinity agonist for the aryl hydrocarbon receptor (AhR).[1][2] Activation of AhR by this compound in human hepatoma HepG2 cells has been shown to inhibit the synthesis of apolipoprotein A-I (ApoA-I).[1][2] This inhibitory effect is observed at both the messenger RNA (mRNA) and protein levels, indicating that the suppression occurs at the level of gene transcription.[1][2]
The mechanism of this suppression is linked to the canonical AhR signaling pathway. Upon binding to this compound, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT).[3][4][5][6] This complex then interacts with specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.[1][2][3] A putative XRE has been identified in the promoter region of the ApoA-I gene, specifically between nucleotides -325 and -186 relative to the transcriptional start site, suggesting a direct regulatory role of the AhR/ARNT complex in the repression of ApoA-I gene expression.[1][2]
While direct binding of the AhR/ARNT complex to the ApoA-I promoter is a strong possibility, it is also plausible that the complex interacts with other transcription factors to mediate its repressive effect.[4][7][8]
Quantitative Data Summary
| Parameter | Cell Line | Compound | Concentration Range Tested | Observed Effect on ApoA-I | Reference |
| Protein Synthesis Inhibition | HepG2 | This compound | Not specified in detail, but used as an AhR agonist. | Inhibition of ApoA-I protein synthesis. | [1][2] |
| mRNA Level Suppression | HepG2 | This compound (and other AhR agonists) | Not specified in detail, but used as an AhR agonist. | Suppression of ApoA-I mRNA levels. | [1][2] |
| Promoter Activity Inhibition | HepG2 | This compound (and other AhR agonists) | Not specified in detail, but used as an AhR agonist. | Inhibition of ApoA-I gene promoter activity. | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound leading to the suppression of ApoA-I and a general workflow for investigating this effect.
Caption: this compound activates the AhR pathway, leading to the suppression of ApoA-I gene transcription.
References
- 1. ovid.com [ovid.com]
- 2. Inhibition of apolipoprotein A-I gene by the aryl hydrocarbon receptor: a potential mechanism for smoking-associated hypoalphalipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into coordinated regulation of AHR promoter transcription; molecular mechanisms and therapeutic targets [ijbs.com]
- 4. DNA binding and protein interactions of the AHR/ARNT heterodimer that facilitate gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 6. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative interaction between AhR.Arnt and Sp1 for the drug-inducible expression of CYP1A1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
CAY10465: A Technical Guide to Toxicological Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10465 is a synthetic, resveratrol-based compound that acts as a potent and selective agonist of the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor involved in regulating a variety of cellular processes, including xenobiotic metabolism, immune responses, and cell differentiation. Given its potent AhR activity, a thorough toxicological evaluation of CAY10465 is imperative for any potential therapeutic or research application. This technical guide provides a comprehensive overview of the key considerations and methodologies for assessing the toxicological profile of CAY10465. Due to the limited availability of direct toxicological data for CAY10465, this guide also draws upon the known toxicological profile of resveratrol (B1683913) and its analogs to provide an inferred safety assessment, which should be confirmed by specific studies.
Core Concepts in the Toxicology of AhR Agonists
Activation of the AhR signaling pathway is a critical consideration in the toxicology of compounds like CAY10465. The canonical pathway involves the binding of a ligand to the AhR in the cytoplasm, followed by nuclear translocation and dimerization with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.
While this pathway is crucial for the detoxification of certain xenobiotics, persistent activation by potent agonists can lead to a range of toxicological effects. Therefore, the toxicological assessment of CAY10465 must consider endpoints related to both on-target (AhR-mediated) and off-target effects.
Inferred Toxicological Profile from Resveratrol and its Analogs
CAY10465 is a resveratrol-based stilbenoid.[1] Resveratrol, a naturally occurring polyphenol, has been extensively studied for its potential health benefits and has a well-characterized safety profile. While direct extrapolation of toxicity data is not a substitute for specific testing, the information on resveratrol provides a valuable starting point for predicting the potential toxicities of CAY10465.
Quantitative Data on Resveratrol and Related Compounds
| Parameter | Compound | Species/System | Value | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | trans-Resveratrol | Rat (28-day study) | 300 mg/kg/day | [2] |
| No-Observed-Adverse-Effect Level (NOAEL) | trans-Resveratrol | Rat (90-day study) | 750 mg/kg/day | [3] |
| No-Observed-Adverse-Effect Level (NOAEL) | trans-Resveratrol | Dog (90-day study) | 600 mg/kg/day | [3] |
| IC50 (Cytotoxicity) | 3,4,4′5-tetramethoxystilbene (DMU-212) | A-2780 ovarian cancer cells | 0.71 µM | [4] |
| IC50 (Cytotoxicity) | 3,4,4′5-tetramethoxystilbene (DMU-212) | SKOV-3 ovarian cancer cells | 11.51 µM | [4] |
Key Toxicological Findings for Resveratrol:
-
Genotoxicity: Trans-resveratrol has shown some evidence of genotoxicity in in-vitro studies, including the induction of micronuclei and chromosomal aberrations in Chinese hamster lung (CHL) fibroblasts at concentrations of 10-20 µg/mL.[2][3] However, a highly purified preparation of resveratrol was negative in the Ames test.[3] Another resveratrol analogue, HS-1793, did not show mutagenic potential in the bacterial reverse mutation assay.[5]
-
Systemic Toxicity: In animal studies, resveratrol has demonstrated a low level of systemic toxicity. A 28-day study in rats showed no adverse effects at doses up to 3000 mg/kg/day, with the exception of slight hemolytic anemia in males at the highest dose.[3] A 90-day study in rats established a NOAEL of 750 mg/kg/day.[3] In dogs, a 90-day study established a NOAEL of 600 mg/kg/day, with decreased body weight observed at higher doses.[3]
Recommended Experimental Protocols for Toxicological Assessment of CAY10465
A tiered approach to toxicity testing is recommended, starting with in-vitro assays and progressing to in-vivo studies as necessary.
In Vitro Toxicity Studies
4.1.1. Cytotoxicity Assays
-
Objective: To determine the concentration of CAY10465 that causes a 50% reduction in cell viability (IC50).
-
Methodology:
-
Cell Lines: A panel of relevant human cell lines should be used, including liver (e.g., HepG2), kidney (e.g., HEK293), and immune cells (e.g., Jurkat).
-
Treatment: Cells are seeded in 96-well plates and treated with a range of CAY10465 concentrations for 24, 48, and 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.
-
Data Analysis: The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
4.1.2. Genotoxicity Assays
-
Objective: To assess the potential of CAY10465 to induce DNA damage and mutations.
-
Methodologies:
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The assay should be conducted with and without metabolic activation (S9 fraction).
-
In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes). Cells are treated with CAY10465, and the formation of micronuclei is quantified.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks in individual cells.
-
4.1.3. Cytochrome P450 Induction
-
Objective: To determine if CAY10465 induces the expression of CYP1A1 and other AhR-regulated genes.
-
Methodology:
-
Cell Line: Human hepatocytes or a suitable liver cell line (e.g., HepG2) are used.
-
Treatment: Cells are treated with various concentrations of CAY10465.
-
Analysis: Gene expression levels of CYP1A1, CYP1A2, and CYP1B1 are quantified using real-time quantitative PCR (RT-qPCR). Enzyme activity can be assessed using specific substrate assays.
-
In Vivo Toxicity Studies
In vivo studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.
4.2.1. Acute Oral Toxicity Study (e.g., OECD Guideline 423)
-
Objective: To determine the acute toxic effects of a single oral dose of CAY10465 and to estimate the median lethal dose (LD50).
-
Methodology:
-
Animal Model: Typically, rodents (rats or mice) are used.
-
Dosing: A single dose of CAY10465 is administered by oral gavage. A stepwise procedure with a limited number of animals at each step is used.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
4.2.2. Repeated Dose Toxicity Study (e.g., OECD Guideline 407 - 28-Day Study)
-
Objective: To evaluate the toxic effects of repeated oral administration of CAY10465 over a 28-day period and to determine a NOAEL.
-
Methodology:
-
Animal Model: Rodents are typically used.
-
Dosing: CAY10465 is administered daily by oral gavage for 28 days at three or more dose levels. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis.
-
Histopathology: A full necropsy is performed, and major organs and tissues are collected, weighed, and examined microscopically.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by CAY10465.
Caption: General workflow for the toxicological assessment of a novel compound like CAY10465.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of Trans-resveratrol (CASRN 501-36-0) Administered by Gavage for Two Weeks or Three Months to F344/NTac Rats, Wistar Han [Crl:WI(Han)] Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. In Vitro Genotoxicity Assessment of a Novel Resveratrol Analogue, HS-1793 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CAY10465 for the Aryl Hydrocarbon Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAY10465 has emerged as a potent and highly selective agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in a diverse range of physiological and toxicological processes. This technical guide provides an in-depth analysis of the selectivity of CAY10465 for AhR, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Quantitative Selectivity Profile of CAY10465
The selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. CAY10465 exhibits a remarkable affinity and selectivity for the Aryl Hydrocarbon Receptor. The following table summarizes the key quantitative data that underscores its specificity.
| Target | Binding Affinity (Ki) | Reference |
| Aryl Hydrocarbon Receptor (AhR) | 0.2 nM | [1][2] |
| Estrogen Receptor (ER) | >100,000 nM | [1][2] |
Table 1: Comparative Binding Affinities of CAY10465. This table clearly illustrates the high-affinity binding of CAY10465 to the Aryl Hydrocarbon Receptor in contrast to its negligible affinity for the Estrogen Receptor, highlighting its significant selectivity.
The Aryl Hydrocarbon Receptor Signaling Pathway
Activation of the AhR by a ligand such as CAY10465 initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression.
Upon binding of a ligand like CAY10465, the inactive AhR complex, which is retained in the cytoplasm by chaperone proteins such as HSP90, XAP2, and c-Src, undergoes a conformational change. This leads to the dissociation of the chaperones and the translocation of the AhR into the nucleus.[3] In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[3] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1), initiating their transcription.[4][5]
Experimental Methodologies for Determining Selectivity
The high selectivity of CAY10465 for AhR has been established through rigorous experimental evaluation. The following sections detail the typical methodologies employed in such assessments.
Competitive Radioligand Binding Assay
This assay is a cornerstone for determining the binding affinity of a test compound to a specific receptor. It quantifies the ability of an unlabeled compound (the "competitor," e.g., CAY10465) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Protocol:
-
Receptor Preparation: A source of the target receptor is required. This is often in the form of cell membrane preparations or purified recombinant protein. For AhR, cytosolic extracts from tissues or cell lines expressing the receptor are commonly used.[4]
-
Radioligand: A radiolabeled ligand with high affinity and specificity for AhR is selected. A commonly used photoaffinity ligand is 2-azido-3-[¹²⁵I]iodo-7,8-dibromodibenzo-p-dioxin.[4]
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (CAY10465).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved through filtration, where the receptor-membrane complex is trapped on a filter.[6]
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. An IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[7]
AhR-Responsive Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate the AhR signaling pathway and induce the expression of a reporter gene.
Protocol:
-
Cell Line: A suitable mammalian cell line that expresses AhR is used, such as the human hepatoma cell line HepG2.[8]
-
Reporter Construct: The cells are transiently or stably transfected with a plasmid containing a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) under the control of a promoter with multiple XREs.[9][10]
-
Treatment: The transfected cells are treated with varying concentrations of the test compound (CAY10465). A known AhR agonist is used as a positive control.
-
Cell Lysis and Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or other appropriate instrument.
-
Data Analysis: The fold induction of reporter gene activity relative to a vehicle control is calculated for each concentration of the test compound. An EC50 value (the concentration that produces 50% of the maximal response) can be determined.
References
- 1. Synthesis and biological properties of new stilbene derivatives of resveratrol as new selective aryl hydrocarbon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis and Biological Properties of New Stilbene Derivatives of Resveratrol as New Selective Aryl Hydrocarbon Modulators - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of CYP1A1 and 1B1 mRNA in polycyclic aromatic hydrocarbon-treated human T-47D and HepG2 cells by a modified bDNA assay using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum induces a transcriptional activation of CYP1A1 gene in HepG2 independently of the AhR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
Methodological & Application
Application Notes and Protocols for CAY10465
These application notes provide detailed protocols for the dissolution and use of CAY10465, a potent and selective aryl hydrocarbon receptor (AhR) agonist, for in vitro and in vivo research applications.
Product Information
-
Product Name: CAY10465
-
Chemical Name: 1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene
-
Molecular Formula: C₁₅H₉Cl₂F₃
-
Molecular Weight: 317.1 g/mol
-
Mechanism of Action: CAY10465 is a resveratrol (B1683913) analog that acts as a potent and selective agonist for the Aryl Hydrocarbon Receptor (AhR), with a Ki value of 0.2 nM.[1][2][3][4][5] It shows high selectivity for AhR, with no significant activity at the estrogen receptor (Ki > 100,000 nM).[2][4]
Solubility Data
CAY10465 is a crystalline solid that is soluble in organic solvents but sparingly soluble in aqueous buffers.[3] For optimal dissolution, it is recommended to first prepare a concentrated stock solution in an organic solvent.
| Solvent | Solubility (approx.) | Molar Concentration (at max solubility) | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 - 100 mg/mL | 94.6 - 315.3 mM | Sonication may be required for complete dissolution.[2] Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[5][6] |
| Ethanol | 20 - 40 mg/mL | 63.1 - 126.2 mM | |
| Dimethyl Formamide (DMF) | 30 mg/mL | 94.6 mM | |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | 1.58 mM | To prepare, first dissolve CAY10465 in DMSO and then dilute with PBS.[3] |
| Water | Insoluble | - |
Experimental Protocols
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
Materials:
-
CAY10465 (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing: Carefully weigh the desired amount of CAY10465 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.171 mg of CAY10465.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution from 3.171 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
Concentrated CAY10465 stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or aqueous buffer (e.g., PBS)
Procedure:
-
Serial Dilution: Perform serial dilutions of the concentrated stock solution into the desired cell culture medium or buffer to achieve the final working concentration.
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Aqueous Solubility: For applications requiring an aqueous solution, first dissolve CAY10465 in DMSO and then dilute this solution with the aqueous buffer of choice.[3] Note that the solubility in aqueous solutions is limited. For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can dissolve approximately 0.5 mg/mL of CAY10465.[3]
-
Stability: Aqueous solutions of CAY10465 are not recommended for storage for more than one day.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of CAY10465 and a general workflow for its application in cell-based experiments.
References
Application Notes and Protocols: CAY 10465 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY 10465 is a potent and selective agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of various biological processes, including xenobiotic metabolism, immune responses, and cell differentiation.[1][2][3][4][5][6] This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), along with essential data on its chemical properties, solubility, and storage to ensure accurate and reproducible experimental outcomes.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Chemical Name | 1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene | [5] |
| CAS Number | 688348-33-6 | [1][4] |
| Molecular Formula | C15H9Cl2F3 | [4][5] |
| Molecular Weight | 317.13 g/mol | [1][3][4] |
| Purity | ≥98% | [5] |
| Appearance | A crystalline solid | [5] |
Solubility in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to the compound's high solubility. The solubility of this compound in DMSO has been reported at various concentrations. For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can affect the solubility and stability of the compound.[6] Sonication may be used to facilitate dissolution.[3]
| Solvent | Solubility | Molar Equivalent | Source |
| DMSO | 30 mg/mL | ~94.59 mM | [5] |
| DMSO | 63 mg/mL | ~198.65 mM | [6] |
| DMSO | 100 mg/mL | ~315.33 mM | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions in cell-based assays and other in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.1713 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) of this compound = 317.13 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 317.13 g/mol = 0.0031713 g = 3.1713 mg
-
-
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. In this example, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. If the compound does not fully dissolve, brief sonication in a water bath sonicator can be applied.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots as recommended in Table 3.
Storage and Stability of this compound Stock Solution in DMSO
Proper storage of the this compound stock solution is crucial to maintain its activity and ensure the reproducibility of experimental results.
| Storage Temperature | Stability | Source |
| 4°C | Up to 2 weeks | [1] |
| -20°C | Up to 1 month | [6] |
| -80°C | 6 months to 1 year | [1][6] |
Note: It is best practice to minimize the number of freeze-thaw cycles. Aliquoting the stock solution is highly recommended.
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is a potent and selective agonist for the Aryl Hydrocarbon Receptor (AhR), with a reported Ki of 0.2 nM.[1][2][3][5][6] It displays high selectivity for AhR and does not show significant activity at the estrogen receptor.[2][3][5] The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AhR complex. This leads to a conformational change, dissociation of chaperone proteins, and translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: this compound activates the AhR signaling pathway.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the logical workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for CAY10465 Treatment of HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10465 is a potent and selective agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of various cellular processes, including xenobiotic metabolism, cell proliferation, and differentiation. In the context of liver cancer research, the human hepatoma cell line HepG2 is a widely utilized in vitro model. Understanding the effects of AhR activation by CAY10465 in HepG2 cells is crucial for elucidating its potential therapeutic or toxicological implications. These application notes provide detailed protocols for the treatment of HepG2 cells with CAY10465, along with a summary of expected outcomes and relevant signaling pathways.
Quantitative Data Summary
Due to the context-dependent nature of cellular responses, the optimal concentration of CAY10465 can vary based on the specific experimental endpoint. A preliminary dose-response experiment is highly recommended to determine the effective concentration for your particular assay.
| Parameter | Value/Range | Remarks |
| Compound | CAY10465 | Selective AhR agonist |
| Cell Line | HepG2 (Human Hepatoma) | Adherent epithelial-like cells |
| Reported Ki for AhR | 0.2 nM | High-affinity binding |
| Suggested Starting Concentration Range for Dose-Response Studies | 0.1 nM - 10 µM | A wide range to capture various biological responses. |
| Known Effect in HepG2 Cells | Inhibition of apolipoprotein A-I (apoA-I) protein synthesis.[1] | A functional endpoint for assessing CAY10465 activity. |
| Solvent | DMSO (Dimethyl sulfoxide) | Ensure the final DMSO concentration in culture medium is ≤ 0.1% to avoid solvent-induced toxicity. |
| Incubation Time | 24 - 72 hours | The optimal time will depend on the specific cellular process being investigated. |
Experimental Protocols
Protocol 1: General Treatment of HepG2 Cells with CAY10465
This protocol outlines the basic steps for treating adherent HepG2 cells with CAY10465.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Complete culture medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
CAY10465
-
DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Sterile pipette tips and tubes
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a suitable density.
-
-
Preparation of CAY10465 Stock Solution:
-
Prepare a high-concentration stock solution of CAY10465 (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count the HepG2 cells.
-
Seed the cells into the desired cell culture plates at a density appropriate for the duration of the experiment (e.g., for a 24-hour experiment, a higher density is suitable than for a 72-hour experiment). Allow the cells to adhere and grow for 24 hours.
-
-
Treatment with CAY10465:
-
Prepare serial dilutions of CAY10465 from the stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest CAY10465 concentration.
-
Carefully remove the old medium from the wells.
-
Add the medium containing the different concentrations of CAY10465 or the vehicle control to the respective wells.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After the incubation period, the cells can be harvested for various analyses, such as cell viability assays (MTT, XTT), protein analysis (Western blotting), RNA analysis (RT-qPCR), or other relevant assays.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Treated HepG2 cells in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Following the treatment period with CAY10465, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
CAY10465, as an AhR agonist, initiates a signaling cascade upon binding to the receptor in the cytoplasm. The liganded AhR translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway initiated by CAY10465.
Experimental Workflow for CAY10465 Treatment of HepG2 Cells
The following diagram illustrates a typical experimental workflow for investigating the effects of CAY10465 on HepG2 cells.
Caption: A standard experimental workflow for treating HepG2 cells with CAY10465.
Crosstalk of AhR with Wnt/β-catenin and PI3K/AKT Signaling Pathways
In liver cells, the AhR signaling pathway has been shown to interact with other crucial signaling cascades, such as the Wnt/β-catenin and PI3K/AKT pathways, which are often dysregulated in cancer. The nature of this crosstalk can be complex and context-dependent, potentially leading to either inhibition or activation of these pathways.
Caption: Potential crosstalk between AhR, Wnt/β-catenin, and PI3K/AKT pathways in HepG2 cells.
References
Application Note: Quantifying Aryl Hydrocarbon Receptor Activation Using CAY10465 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor crucial for regulating cellular responses to a variety of environmental and endogenous compounds. Upon ligand binding, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] CAY10465 is a selective and high-affinity agonist for the AhR, with a reported Ki of 0.2 nM, making it a potent tool for studying AhR signaling pathways.[1][2][3] This application note provides a detailed protocol for utilizing CAY10465 in a dual-luciferase reporter assay to quantitatively measure the activation of the AhR signaling pathway. This assay is a sensitive and robust method for screening and characterizing AhR modulators.[1][4]
Principle of the Assay
This assay employs a reporter system where the firefly luciferase gene is under the transcriptional control of a minimal promoter containing multiple DREs. When a human cell line endogenously expressing AhR, such as the human hepatoma cell line HepG2, is transfected with this reporter plasmid, the binding of an AhR agonist like CAY10465 to the receptor will drive the expression of luciferase.[1][2][5][6] The resulting luminescence is directly proportional to the level of AhR activation and can be quantified using a luminometer. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for variations in cell number and transfection efficiency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical AhR signaling pathway and the experimental workflow for the dual-luciferase reporter assay.
Caption: Canonical AhR signaling pathway leading to reporter gene expression.
Caption: Experimental workflow for the dual-luciferase AhR reporter assay.
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| CAY10465 | Cayman Chemical |
| HepG2 cells | ATCC |
| DRE/XRE Luciferase Reporter Plasmid | Promega (pGL4.43[luc2P/XRE/Hygro]) |
| Renilla Luciferase Control Plasmid | Promega (pGL4.74[hRluc/TK]) |
| DMEM, High Glucose | Gibco |
| Fetal Bovine Serum (FBS), charcoal-stripped | Gibco |
| Penicillin-Streptomycin | Gibco |
| Transfection Reagent (e.g., Lipofectamine® 3000) | Invitrogen |
| Dual-Luciferase® Reporter Assay System | Promega |
| White, clear-bottom 96-well cell culture plates | Corning |
| DMSO, molecular biology grade | Sigma-Aldrich |
| Positive Control (e.g., TCDD) | Sigma-Aldrich |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.
Day 1: Cell Seeding and Transfection
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Using charcoal-stripped FBS is critical to minimize background AhR activation.
-
Seeding: Trypsinize and count the cells. Seed 1.5 x 10⁴ HepG2 cells per well in 100 µL of complete growth medium into a white, clear-bottom 96-well plate.
-
Transfection: After 4-6 hours, or once cells have attached, transfect the cells.
-
Prepare the transfection complexes according to the manufacturer's protocol. A recommended ratio is 10:1 of DRE-reporter to Renilla-control plasmid.[1]
-
For each well, dilute 100 ng of DRE-reporter plasmid and 10 ng of Renilla-control plasmid into serum-free medium.
-
Add the transfection reagent and incubate to form complexes.
-
Gently add the transfection mix to each well.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
Day 2: Compound Treatment
-
Prepare CAY10465 Stock: Prepare a 10 mM stock solution of CAY10465 in DMSO. Store at -20°C.
-
Serial Dilutions: Prepare serial dilutions of CAY10465 in serum-free DMEM. A suggested starting concentration range is 0.01 nM to 1000 nM. Also prepare a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 nM TCDD).
-
Treatment: Gently aspirate the medium from the cells and replace it with 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂. The optimal incubation time may need to be determined empirically but typically falls within this range.[1][7]
Day 3: Cell Lysis and Luminescence Measurement
-
Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 15-20 minutes.
-
Cell Lysis:
-
Luminescence Reading:
-
Program the luminometer according to the Dual-Luciferase® Reporter Assay System instructions.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the first well and measure the firefly luminescence.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla luminescence reaction. Measure the Renilla luminescence.
-
Repeat this process for all wells.
-
Data Analysis
-
Normalization: For each well, calculate the normalized response by dividing the firefly luciferase reading (Relative Light Units, RLU) by the Renilla luciferase RLU.
-
Normalized Ratio = Firefly RLU / Renilla RLU
-
-
Fold Induction: Calculate the fold induction for each treatment by dividing the normalized ratio of the treated well by the average normalized ratio of the vehicle control wells.
-
Fold Induction = (Normalized Ratio)sample / (Average Normalized Ratio)vehicle[1]
-
-
Dose-Response Curve: Plot the fold induction (Y-axis) against the logarithm of the CAY10465 concentration (X-axis). Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ value.
Expected Results and Data Presentation
CAY10465 is expected to induce a dose-dependent increase in luciferase activity. Given its high affinity (Ki = 0.2 nM), a potent response is anticipated, with an expected EC₅₀ value in the low nanomolar range.
Table 1: Illustrative Dose-Response Data for CAY10465 in an AhR Luciferase Reporter Assay
| CAY10465 Conc. (nM) | Log Concentration | Avg. Normalized RLU | Std. Deviation | Fold Induction |
| 0 (Vehicle) | N/A | 1.5 | 0.2 | 1.0 |
| 0.01 | -2.00 | 2.1 | 0.3 | 1.4 |
| 0.1 | -1.00 | 12.0 | 1.5 | 8.0 |
| 1 | 0.00 | 45.0 | 4.1 | 30.0 |
| 10 | 1.00 | 78.0 | 6.5 | 52.0 |
| 100 | 2.00 | 85.5 | 7.2 | 57.0 |
| 1000 | 3.00 | 87.0 | 7.5 | 58.0 |
| 1 nM TCDD (PC) | N/A | 90.0 | 8.1 | 60.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to show a typical dose-response relationship for a potent AhR agonist.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Contamination of reagents; Intrinsic promoter activity in the reporter plasmid. | Use fresh, sterile reagents; Ensure the reporter plasmid has a minimal promoter with low basal activity. |
| Low Luminescence Signal | Low transfection efficiency; Insufficient incubation time; Low compound activity; Cell death. | Optimize transfection reagent and DNA ratio; Perform a time-course experiment (4-48h); Use a positive control (TCDD) to confirm assay performance; Check cell viability with a cytotoxicity assay.[1] |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a single-cell suspension before plating; Use calibrated multichannel pipettes; Avoid using the outer wells of the plate. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 5. CAS RN 688348-33-6 | Fisher Scientific [fishersci.fi]
- 6. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AhR agonist 5 | Benchchem [benchchem.com]
Application Notes and Protocols for Studying Th17 Cell Differentiation with CAY10465
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells critical for host defense against extracellular pathogens, particularly fungi and bacteria. However, their dysregulation is also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu and transcription factor network. Key signaling pathways involved include those activated by TGF-β, IL-6, IL-1β, and IL-23, which converge on the master transcription factors STAT3 and RORγt (Retinoid-related orphan receptor gamma t).
The Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, has emerged as a significant modulator of Th17 cell differentiation. CAY10465 is a potent and selective synthetic agonist for the AhR with a high affinity (Ki = 0.2 nM)[1][2][3][4][5]. As such, CAY10465 serves as a valuable research tool for investigating the precise role of AhR activation in the commitment to and function of the Th17 lineage. These application notes provide a framework for utilizing CAY10465 in in vitro Th17 differentiation studies.
Mechanism of Action: AhR-Mediated Regulation of Th17 Differentiation
The differentiation of naive CD4+ T cells into Th17 cells is initiated by the combined action of TGF-β and pro-inflammatory cytokines like IL-6 or IL-1β. This leads to the activation of STAT3, which in turn induces the expression of RORγt, the master regulator of Th17 differentiation. RORγt, in conjunction with other transcription factors, drives the expression of the signature Th17 cytokines, including IL-17A, IL-17F, and IL-22. The cytokine IL-23 is important for the expansion and stabilization of the Th17 phenotype.
Activation of the AhR by a ligand such as CAY10465 can influence this differentiation process. The ligand-bound AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex binds to xenobiotic response elements (XREs) in the promoter regions of target genes, modulating their transcription. In the context of Th17 differentiation, AhR activation has been shown to enhance the expression of IL-17 and IL-22. The precise mechanisms are still under investigation but may involve direct regulation of cytokine gene expression or crosstalk with the STAT3 and RORγt signaling pathways.
Caption: CAY10465 activates the AhR pathway, influencing Th17 differentiation.
Data Presentation
The following tables are templates for organizing quantitative data from experiments investigating the effect of CAY10465 on Th17 cell differentiation.
Table 1: Effect of CAY10465 on Th17-Related Cytokine Secretion
| Treatment Group | CAY10465 Conc. (nM) | IL-17A (pg/mL) | IL-17F (pg/mL) | IL-22 (pg/mL) |
| Naive T Cells (Day 0) | 0 | |||
| Th0 (Activated) | 0 | |||
| Th17 (Polarizing) | 0 | |||
| Th17 + CAY10465 | 0.1 | |||
| Th17 + CAY10465 | 1 | |||
| Th17 + CAY10465 | 10 | |||
| Th17 + CAY10465 | 100 | |||
| Th17 + Vehicle | - |
Table 2: Effect of CAY10465 on Th17-Associated Transcription Factor and Cytokine Expression (Flow Cytometry)
| Treatment Group | CAY10465 Conc. (nM) | % RORγt+ of CD4+ | % IL-17A+ of CD4+ | % IL-22+ of CD4+ |
| Naive T Cells (Day 0) | 0 | |||
| Th0 (Activated) | 0 | |||
| Th17 (Polarizing) | 0 | |||
| Th17 + CAY10465 | 0.1 | |||
| Th17 + CAY10465 | 1 | |||
| Th17 + CAY10465 | 10 | |||
| Th17 + CAY10465 | 100 | |||
| Th17 + Vehicle | - |
Experimental Protocols
Note: As there are no published studies detailing the use of CAY10465 for Th17 differentiation, the following protocols are representative methods for in vitro Th17 differentiation. The integration of CAY10465 is proposed based on its known properties as a potent AhR agonist. Researchers should perform dose-response experiments to determine the optimal concentration of CAY10465 for their specific experimental system. A starting concentration range of 0.1 nM to 100 nM is suggested based on its Ki value and common practices for small molecule compounds in cell culture.
References
Application Notes and Protocols for Flow Cytometry Analysis Following CAY10465 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10465 is a potent and selective agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various cellular processes.[1][2][3] Activation of AhR by specific ligands has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a potential target for therapeutic intervention.[4][5][6] Flow cytometry is a powerful technique for the single-cell analysis of these phenomena, allowing for the precise quantification of cell cycle distribution and the detection of apoptotic markers.
These application notes provide detailed protocols for analyzing the effects of CAY10465 treatment on cell cycle progression and apoptosis induction using flow cytometry. The protocols are designed to be broadly applicable to various cell lines, but optimization may be required depending on the specific cell type and experimental conditions.
Data Presentation: Expected Effects of CAY10465 Treatment
The following tables summarize representative quantitative data for cell cycle distribution and apoptosis induction following treatment with an AhR agonist like CAY10465. These values are illustrative and based on the known functions of AhR activation. Actual results may vary depending on the cell line, CAY10465 concentration, and treatment duration.
Table 1: Representative Cell Cycle Distribution Analysis
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 55 ± 4.2 | 30 ± 3.5 | 15 ± 2.1 |
| CAY10465 (100 nM) | 75 ± 5.1 | 15 ± 2.8 | 10 ± 1.9 |
Data are presented as mean ± standard deviation from a hypothetical experiment.
Table 2: Representative Apoptosis Analysis
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95 ± 3.7 | 3 ± 1.2 | 2 ± 0.8 |
| CAY10465 (100 nM) | 60 ± 6.3 | 25 ± 4.5 | 15 ± 3.2 |
Data are presented as mean ± standard deviation from a hypothetical experiment.
Signaling Pathway and Experimental Workflows
Caption: CAY10465-induced AhR signaling pathway leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for cell cycle analysis using propidium iodide staining.
Caption: Experimental workflow for apoptosis analysis using Annexin V and PI staining.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol details the steps for analyzing cell cycle distribution by staining DNA with propidium iodide (PI).[1][2][7][8][9][10][11][12]
Materials:
-
Cells treated with CAY10465 or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with CAY10465 or vehicle control for the desired time.
-
Harvest cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to achieve a final concentration of approximately 70%.
-
Incubate the cells on ice or at -20°C for at least 2 hours. For longer storage, cells can be kept at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.
-
Carefully aspirate the ethanol without disturbing the cell pellet.
-
Wash the cells once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and detecting the emission at approximately 617 nm.
-
Collect at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.
-
Analyze the resulting DNA content histogram using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Detection Using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis by staining for externalized phosphatidylserine (B164497) with Annexin V and assessing membrane integrity with propidium iodide (PI).[13][14][15][16][17][18][19]
Materials:
-
Cells treated with CAY10465 or vehicle control
-
Phosphate-buffered saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture and treat cells with CAY10465 or vehicle control as described in Protocol 1.
-
Harvest both adherent and floating cells to include the apoptotic population.
-
Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within 1 hour of staining.
-
Use a 488 nm laser for excitation. Detect FITC-Annexin V emission at approximately 530 nm and PI emission at approximately 617 nm.
-
Collect at least 10,000 events per sample.
-
Create a two-color dot plot of FITC-Annexin V fluorescence versus PI fluorescence.
-
Use appropriate gating to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic or necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
References
- 1. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. ncl.ac.uk [ncl.ac.uk]
- 4. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aryl hydrocarbon receptor-mediated cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. revvity.com [revvity.com]
- 12. biocompare.com [biocompare.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for CAY10465 in Murine Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10465, also known as 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), is a potent and selective endogenous agonist of the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that plays a critical role in modulating immune responses and maintaining intestinal homeostasis.[2] Emerging evidence highlights the therapeutic potential of AhR activation in inflammatory bowel disease (IBD).[2] In preclinical murine models of colitis, activation of AhR has been shown to ameliorate intestinal inflammation, suggesting that AhR agonists like CAY10465 could be promising therapeutic agents for IBD.[2]
These application notes provide a detailed experimental protocol for the use of CAY10465 in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, summarize key quantitative data on its efficacy, and illustrate its proposed mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of CAY10465 (ITE) treatment in a DSS-induced murine colitis model as reported in the literature.
Table 1: Effect of CAY10465 on Macroscopic and Cellular Indicators of Colitis
| Parameter | DSS Control Group | CAY10465 (10 mg/kg) Treated Group | Outcome | Citation |
| Body Weight | Significant decrease | Reversal of weight loss | Protective | [3] |
| Colon Length | Significantly shorter | Maintained normal length | Protective | [3] |
| Regulatory T cells (Tregs) in Spleen, MLNs, and cLPL | Baseline levels | Increased expression | Immunomodulatory | [3] |
| Dendritic Cells (CD11c+) in Spleen, MLNs, and cLPL | Not specified | Increased | Immunomodulatory | [3] |
| Macrophages (F4/80+) in Spleen and cLPL | Significant increase | Significantly decreased number and percentage | Anti-inflammatory | [3] |
| CD4+ T cells in Spleen, MLNs, and cLPL | Not specified | Reversed frequency | Immunomodulatory | [3] |
MLNs: Mesenteric Lymph Nodes; cLPL: colonic Lamina Propria Lymphocytes
Table 2: Effect of CAY10465 on Inflammatory Cytokine Levels
| Cytokine | DSS Control Group | CAY10465 (10 mg/kg) Treated Group | Outcome | Citation |
| IFN-γ | Increased | Suppressed | Anti-inflammatory | [3][4] |
| TNF-α | Increased | Suppressed | Anti-inflammatory | [3][4] |
| IL-17 | Increased | Suppressed | Anti-inflammatory | [3][4] |
| IL-6 | Increased | Suppressed | Anti-inflammatory | [3][4] |
| IL-1 | Increased | Suppressed | Anti-inflammatory | [3][4] |
| IL-10 | Not specified | Induced | Anti-inflammatory | [3][4] |
Experimental Protocols
This section details the methodologies for inducing colitis in mice and the subsequent treatment with CAY10465.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used and reproducible model that mimics some aspects of human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
8-week-old C57BL/6 mice
-
Sterile drinking water
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce acute colitis by administering 2.5% (w/v) DSS in the drinking water for 7 consecutive days.[5] For a chronic or relapsing model, administer cycles of DSS (e.g., 7 days of DSS) followed by a recovery period with regular drinking water (e.g., 7-14 days).[6][7]
-
Monitor mice daily for body weight loss, stool consistency (diarrhea), and the presence of blood in the stool (hematochezia).[7]
-
A Disease Activity Index (DAI) can be calculated based on these parameters to quantify the severity of colitis.
-
At the end of the experimental period, euthanize the mice and collect colon tissue for macroscopic evaluation (length) and histological analysis. Spleen and mesenteric lymph nodes can also be collected for immunological analysis.
Preparation and Administration of CAY10465
Materials:
-
CAY10465 (ITE) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or Corn Oil
-
Sterile syringes and needles
Preparation of Dosing Solution:
-
CAY10465 is soluble in DMSO.[1] Prepare a stock solution of CAY10465 in DMSO. For example, dissolve 10 mg of CAY10465 in 1 ml of DMSO to get a 10 mg/ml stock solution.
-
For intraperitoneal (IP) injection, the DMSO stock solution must be diluted to a final concentration that is well-tolerated by the mice (typically ≤5% DMSO in the final injection volume).
-
Dilute the CAY10465 stock solution in a suitable sterile vehicle such as PBS or corn oil to achieve the final desired concentration for injection. For a 10 mg/kg dose in a 20g mouse, you would need to administer 0.2 mg of CAY10465. If the final injection volume is 100 µl, the concentration of the dosing solution should be 2 mg/ml.
Administration Protocol:
-
The recommended dose of CAY10465 is 10 mg/kg body weight.[3]
-
Administer CAY10465 via intraperitoneal (IP) injection in a volume of 100 µl.[3]
-
Treatment should commence at the start of DSS induction.[3]
-
Administer the injections twice a week (e.g., on Monday and Thursday) for the duration of the experiment.[3]
-
A vehicle control group should be included, receiving injections of the vehicle solution without CAY10465.
Mandatory Visualizations
Signaling Pathway of CAY10465 in Colitis
Caption: CAY10465 activates the AhR signaling pathway.
Experimental Workflow for CAY10465 in DSS-Induced Colitis
Caption: Workflow for evaluating CAY10465 in a DSS colitis model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAY 10465 | AhR | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Evaluation of a novel technique for intraperitoneal injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intraperitoneal Injection of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting CAY 10465 solubility and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY 10465. The information is designed to address common challenges related to solubility and precipitation encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and high-affinity agonist of the Aryl Hydrocarbon Receptor (AhR) with a reported Ki of 0.2 nM.[1][2][3][4] It is a small molecule used in research to study the roles of the AhR signaling pathway in various biological processes. This compound shows no significant effect on the estrogen receptor.[1][2][3][4]
Q2: What are the basic physicochemical properties of this compound?
| Property | Value |
| Molecular Weight | 317.13 g/mol [1][3] |
| Formula | C15H9Cl2F3[1][3] |
| CAS Number | 688348-33-6[1][3] |
| Appearance | White to off-white solid[1] |
Q3: What are the recommended solvents for dissolving this compound?
This compound is a hydrophobic compound with poor aqueous solubility. The recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) and Ethanol (B145695). It is practically insoluble in water.[5]
| Solvent | Reported Solubility |
| DMSO | ≥ 100 mg/mL (315.33 mM)[1][6] or 63 mg/mL (198.65 mM)[5] |
| Ethanol | 40 mg/mL[5] |
| Water | Insoluble[5] |
Note: The solubility of this compound in DMSO can be affected by moisture. It is highly recommended to use anhydrous, high-purity DMSO to achieve the best results.[1][5]
Q4: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1][7]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Stock Solution
Symptoms:
-
Visible particles or crystals in the DMSO or ethanol stock solution.
-
The solution appears cloudy or hazy.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | Ensure vigorous vortexing to fully dissolve the powder. Gentle warming of the solution (e.g., in a 37°C water bath for 5-10 minutes) or brief sonication can also aid in dissolution.[8] Visually inspect the solution against a light source to confirm it is clear. |
| Stock Concentration is Too High | While this compound has high solubility in DMSO, preparing solutions at the upper limit may lead to instability. If precipitation occurs, consider preparing a new stock solution at a slightly lower concentration. |
| Moisture in DMSO | DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of hydrophobic compounds.[9] Use fresh, anhydrous, high-purity DMSO for preparing stock solutions. |
| Precipitation Upon Thawing | If you observe precipitation after thawing a frozen stock solution, thaw the vial slowly at room temperature and vortex gently to ensure the compound goes back into solution completely. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[7] |
Issue 2: Precipitation of this compound Upon Dilution in Aqueous Buffers or Cell Culture Media
Symptoms:
-
The aqueous solution becomes cloudy or forms a visible precipitate immediately or shortly after adding the this compound DMSO stock.
-
Inconsistent results in cell-based assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| "Solvent Shock" | This occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is poorly soluble.[10] To mitigate this, pre-warm the aqueous buffer or cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid and even dispersion.[10] |
| Final Concentration Exceeds Aqueous Solubility | The intended experimental concentration of this compound may be higher than its solubility limit in the final aqueous medium. The most direct solution is to lower the final working concentration. Perform a dose-response experiment to identify the highest soluble concentration that still yields the desired biological effect. |
| High Final DMSO Concentration | While a small amount of DMSO is necessary to maintain solubility, high concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your assay at or below 0.5%.[9] However, this low concentration may not be sufficient to keep a high concentration of this compound in solution. A careful balance must be struck. |
| Interaction with Media Components | Components in cell culture media, such as salts and proteins, can affect the solubility of small molecules.[11] The presence of serum proteins can sometimes help to stabilize hydrophobic compounds, but this is not always the case. It is advisable to perform a solubility test in your specific cell culture medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous 100% DMSO, sterile polypropylene (B1209903) tubes.
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Mass (mg) = 10 mM * 0.31713 g/mol * Volume (L)
-
-
Dissolution:
-
Weigh the this compound powder and place it in a sterile tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously until the powder is completely dissolved. If necessary, warm the tube briefly in a 37°C water bath.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Determining the Kinetic Solubility of this compound in Aqueous Buffer or Cell Culture Medium
This protocol provides a method to estimate the maximum soluble concentration of this compound in your experimental medium.
-
Materials: this compound DMSO stock solution (e.g., 10 mM), your specific aqueous buffer or complete cell culture medium, 96-well plate.
-
Procedure:
-
Prepare a serial dilution of your this compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add a fixed volume of your pre-warmed (37°C) aqueous buffer or cell culture medium to each well.
-
Transfer a small, equal volume (e.g., 1-2 µL) of each DMSO dilution into the corresponding wells of the plate containing the aqueous medium. This will create a range of final this compound concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Include control wells containing only the medium and DMSO (vehicle control).
-
Seal the plate and incubate under your standard experimental conditions (e.g., 37°C) for a duration that mimics your experiment (e.g., 2 hours).
-
Visually inspect each well for signs of precipitation (cloudiness, crystals). You can also use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 620 nm) to quantify turbidity.
-
-
Analysis: The highest concentration that remains clear and free of precipitate is considered the maximum kinetic solubility under those conditions.
Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR) upon activation by a ligand such as this compound.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing CAY10465 Concentration for Maximum AhR Activation
Welcome to the technical support center for CAY10465, a selective and high-affinity Aryl Hydrocarbon Receptor (AhR) agonist. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of CAY10465 for maximal AhR activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is CAY10465 and what is its primary mechanism of action?
CAY10465 is a selective and high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4][5] It functions by binding to the AhR, a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes. This leads to the transcriptional activation of genes involved in various cellular processes, including xenobiotic metabolism.
Q2: What is the binding affinity of CAY10465 for AhR?
CAY10465 exhibits a high binding affinity for the AhR with a reported inhibitory constant (Ki) of 0.2 nM.[1][2][3][4][5]
Q3: What is a recommended starting concentration range for CAY10465 in cell-based assays?
Based on its high affinity, a good starting point for a dose-response experiment would be in the low nanomolar to micromolar range. One study in HepG2 cells has utilized a concentration range of 0.01 nM to 100 µM.[1] To determine the optimal concentration for your specific cell line and experimental conditions, it is crucial to perform a dose-response curve.
Q4: In which solvent should I dissolve CAY10465?
CAY10465 is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][4]
Q5: How should I store CAY10465?
For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in a solvent, aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses common issues that may arise during experiments aimed at optimizing CAY10465 concentration for AhR activation.
| Problem | Possible Cause | Recommended Solution |
| No or Low AhR Activation | Inappropriate CAY10465 Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal concentration. |
| Cell Line Unresponsive: The chosen cell line may have low AhR expression or be otherwise unresponsive. | Use a positive control such as TCDD to confirm that the AhR pathway is functional in your cell line. Consider using a cell line known to have a robust AhR response, such as HepG2.[6] | |
| Incorrect Assay Readout: The method used to measure AhR activation (e.g., reporter gene assay, qPCR of target genes) may not be sensitive enough or may be malfunctioning. | Ensure your detection reagents are fresh and that your detection instrument is functioning correctly. For reporter assays, confirm the integrity of your plasmid. | |
| High Background Signal in Reporter Assay | Constitutive AhR Activity: Some cell lines may exhibit high basal AhR activity. | Include a vehicle-only control (e.g., DMSO) in your experiments to determine the baseline level of AhR activation. |
| Promoter Leakiness: The reporter construct may have a "leaky" promoter, leading to ligand-independent expression. | Use a well-characterized reporter construct with low basal activity. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in the multi-well plate. | Ensure thorough mixing of the cell suspension before and during plating. |
| Pipetting Errors: Inaccurate dispensing of CAY10465 or other reagents. | Use calibrated pipettes and be meticulous with your pipetting technique. | |
| Edge Effects: Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients. | Avoid using the outermost wells of the plate for your experimental samples. Fill them with media or PBS to maintain a humidified environment. | |
| Cell Death or Cytotoxicity Observed | High Concentration of CAY10465: The concentration of CAY10465 may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your AhR activation experiment to determine the cytotoxic concentration range of CAY10465 for your specific cell line.[7][8] |
| High DMSO Concentration: The final concentration of the vehicle (DMSO) may be toxic. | Ensure the final DMSO concentration in the cell culture medium is low and consistent across all wells (typically ≤ 0.5%). |
Data Presentation
To effectively determine the optimal concentration of CAY10465, a dose-response experiment should be conducted. The results can be summarized in a table to easily compare the level of AhR activation at different concentrations.
Table 1: Illustrative Dose-Response Data for CAY10465 in an AhR Luciferase Reporter Assay
| CAY10465 Concentration (nM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.01 | 1.5 ± 0.2 |
| 0.1 | 5.2 ± 0.6 |
| 1 | 15.8 ± 1.9 |
| 10 | 25.3 ± 3.1 |
| 100 | 26.1 ± 2.8 |
| 1000 | 24.9 ± 3.5 |
Note: This is hypothetical data provided as an example. Actual results may vary depending on the cell line, experimental conditions, and assay used.
From such data, an EC50 value (the concentration that elicits 50% of the maximal response) can be calculated to quantify the potency of CAY10465.
Experimental Protocols
Protocol 1: AhR Activation Luciferase Reporter Gene Assay
This protocol describes a common method for quantifying AhR activation using a luciferase reporter gene assay in a 96-well format.
Materials:
-
CAY10465
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., EMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
AhR-responsive luciferase reporter plasmid (containing XREs)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells into a white, clear-bottom 96-well plate at a density of approximately 1 x 10^4 to 4 x 10^4 cells per well in 100 µL of complete medium.[9][10][11][12] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection (if not using a stable cell line): Co-transfect the cells with the AhR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of CAY10465 in serum-free medium. Remove the medium from the cells and replace it with 100 µL of the CAY10465 dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the medium and wash the cells gently with PBS.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the kit manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of the CAY10465-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold induction against the log of the CAY10465 concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the potential cytotoxicity of CAY10465.
Materials:
-
CAY10465
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Treat the cells with a range of CAY10465 concentrations, including a vehicle-only control.
-
Incubation: Incubate for the same duration as your AhR activation assay (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
AhR Signaling Pathway
Caption: Canonical AhR signaling pathway upon activation by CAY10465.
Experimental Workflow for Optimizing CAY10465 Concentration
Caption: Workflow for determining the optimal CAY10465 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAY 10465 | AhR | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals | MDPI [mdpi.com]
- 7. Development of a workflow for in vitro on– and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using human induced pluripotent stem cell-derived cells as a surrogate for normal vital organ systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Reporter assays [bio-protocol.org]
- 12. Figure 16: [HepG2 cells (25,000 cells in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing CAY 10465 degradation during experiments
Welcome to the technical support center for CAY 10465. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during their experiments.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may lead to the degradation of this compound, impacting experimental outcomes.
Issue 1: Loss of Compound Activity Over Time in Solution
Possible Cause: Degradation of this compound in solution due to improper storage or handling.
Troubleshooting Steps:
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents. For dimethyl sulfoxide (B87167) (DMSO), which is commonly used to dissolve this compound, it is crucial to use a fresh, unopened bottle or a properly stored anhydrous grade.[1][2] Hygroscopic DMSO can absorb moisture, which may lead to hydrolysis of the compound.[1][2]
-
Storage of Stock Solutions: Store stock solutions at or below -20°C. For long-term storage (months to years), -80°C is recommended.[2][3]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can accelerate degradation. Aliquot the stock solution into smaller, single-use volumes.
-
Working Solution Stability: Prepare working solutions fresh for each experiment from a frozen stock. Do not store diluted working solutions for extended periods, especially at room temperature.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variability in experimental conditions leading to differential degradation of this compound.
Troubleshooting Steps:
-
Light Exposure: this compound, a stilbene (B7821643) derivative, may be susceptible to photodegradation.[4][5][6][7][8][9] Protect solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil. Conduct experimental steps in a subdued lighting environment where possible.
-
Temperature Fluctuations: Maintain consistent temperatures during your experiments. Avoid exposing this compound solutions to high temperatures, as heat can accelerate chemical degradation.
-
pH of Media: Be mindful of the pH of your cell culture media or buffer solutions. Extreme pH values can potentially promote the hydrolysis of the trifluoromethyl group on the this compound molecule.[10][11][12][13]
Issue 3: Precipitate Formation in Stock or Working Solutions
Possible Cause: Poor solubility or compound precipitation due to solvent choice or temperature.
Troubleshooting Steps:
-
Solvent Selection: While DMSO is the recommended solvent for creating stock solutions, ensure the final concentration in your aqueous experimental medium does not exceed a level that causes precipitation (typically <1%).[1][2]
-
Sonication: If solubility is an issue when preparing the stock solution, gentle sonication can be used to aid dissolution.[3]
-
Storage Temperature: Do not store DMSO stock solutions at 4°C for extended periods, as the compound may precipitate out of solution at this temperature. Follow the recommended long-term storage at -20°C or -80°C.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1][2]
Q2: How should I store the powdered this compound?
A2: The solid powder of this compound should be stored at -20°C for long-term stability.[3]
Q3: How long are stock solutions of this compound in DMSO stable?
A3: When stored at -80°C, stock solutions in DMSO are stable for up to one year.[3] At -20°C, stability is maintained for shorter periods, and it is best practice to use them within a few months. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution.
Q4: Can I store my working dilution of this compound in cell culture media?
A4: It is not recommended to store working dilutions of this compound in aqueous media for extended periods. These should be prepared fresh for each experiment from a frozen, concentrated stock solution to minimize the risk of degradation and ensure consistent results.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure as a stilbene derivative with a trifluoromethyl group, potential degradation pathways include:
-
Photodegradation: Like other stilbenes, this compound may undergo trans-cis isomerization or oxidation upon exposure to light.[4][5][6][7][8][9]
-
Hydrolysis: The trifluoromethyl group could be susceptible to hydrolysis under strongly acidic or basic conditions.[10][11][12][13]
-
Oxidation: The double bond in the stilbene backbone could be a site for oxidative cleavage.[8][14][15][16]
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Reference(s) |
| Powder | -20°C | Up to 3 years | [3] |
| In DMSO | -80°C | Up to 1 year | [3] |
| In DMSO | -20°C | Up to 1 month | [2] |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility | Reference(s) |
| DMSO | ≥ 63 mg/mL (≥ 198.65 mM) | [2] |
| Ethanol | ~40 mg/mL | [2] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly and, if necessary, sonicate gently in a water bath to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C.
Protocol 2: In Vitro Aryl Hydrocarbon Receptor (AhR) Activation Assay using a Luciferase Reporter
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.
-
Cell Culture: Plate cells stably expressing an AhR-responsive luciferase reporter construct (e.g., HepG2-XRE-luc) in a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.
-
Compound Preparation: a. Thaw a single-use aliquot of the this compound DMSO stock solution. b. Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: a. Remove the growth medium from the cells. b. Add the prepared dilutions of this compound, a positive control (e.g., TCDD), and a vehicle control (medium with the same final DMSO concentration) to the respective wells. c. Incubate the plate for the desired period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Luciferase Assay: a. After incubation, lyse the cells according to the manufacturer's protocol for your luciferase assay reagent. b. Measure the luciferase activity using a luminometer.
-
Data Analysis: a. Normalize the luciferase readings to a measure of cell viability (e.g., using a parallel assay like MTT or a cell viability reagent compatible with the luciferase assay). b. Express the results as fold induction over the vehicle control. c. Plot the fold induction against the log of the this compound concentration to determine the EC50 value.
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for an in vitro AhR activation assay.
Caption: Canonical AhR signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | AhR | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 4. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 14. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System | MDPI [mdpi.com]
- 15. Investigation of the Effects of Monomeric and Dimeric Stilbenoids on Bacteria-Induced Cytokines and LPS-Induced ROS Formation in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
CAY10465 Cytotoxicity Assay and Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing CAY10465 in cytotoxicity assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is CAY10465 and what is its mechanism of action?
CAY10465 is a selective and high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR) with a Ki of 0.2 nM.[1] It functions by binding to and activating the AhR, a ligand-activated transcription factor. Upon activation, the AhR translocates to the nucleus, forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding modulates the transcription of target genes, which can lead to various cellular responses, including cell cycle arrest and apoptosis in certain cancer cells.[2]
Q2: What are the optimal storage and handling conditions for CAY10465?
For long-term storage, CAY10465 powder should be stored at -20°C. Stock solutions can also be stored at -20°C. It is soluble in organic solvents such as DMSO and ethanol. For experimental use, prepare fresh dilutions from the stock solution.
Q3: In which solvents should I dissolve CAY10465 for my cytotoxicity assay?
CAY10465 is soluble in DMSO and ethanol. It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What type of cytotoxicity assay is most suitable for CAY10465?
A variety of assays can be used to assess the cytotoxicity of CAY10465. A common and straightforward method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. Other suitable assays include those that measure membrane integrity, such as the LDH (lactate dehydrogenase) release assay, or assays that directly quantify live and dead cells using fluorescent dyes.
Q5: What is the expected cytotoxic effect of CAY10465 on cancer cells?
As an AhR agonist, CAY10465 is expected to induce apoptosis in susceptible cancer cell lines. The activation of AhR by select ligands can trigger tumor-suppressive transcriptional programs, leading to cell death.[2] The extent of cytotoxicity will likely vary depending on the cancer cell type and their expression levels of AhR and related signaling proteins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | - Low AhR expression in the cell line: Not all cell lines express AhR at levels sufficient to mediate a cytotoxic response. - Incorrect compound concentration: The concentrations tested may be too low to elicit a response. - Short incubation time: The duration of exposure may be insufficient for the apoptotic pathway to be fully activated. | - Verify AhR expression: Use techniques like Western Blot or qPCR to confirm AhR expression in your target cells. - Perform a dose-response study: Test a wide range of CAY10465 concentrations to determine the optimal effective dose. - Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure duration. |
| High Variability Between Replicates | - Uneven cell seeding: Inconsistent number of cells plated in each well. - Compound precipitation: CAY10465 may precipitate out of the culture medium at higher concentrations. - Edge effects: Evaporation from the outer wells of the microplate can lead to inconsistent results. | - Ensure proper cell mixing: Thoroughly resuspend cells before and during plating to ensure a uniform cell density. - Check solubility: Visually inspect the wells for any precipitate after adding CAY10465. If precipitation is observed, consider using a lower concentration range or a different solvent system. - Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. |
| High Background Signal in Control Wells | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve CAY10465 may be toxic to the cells. - Contamination: Microbial contamination of cell cultures can affect viability. | - Run a solvent control: Include wells with the highest concentration of the solvent used in the experiment to assess its effect on cell viability. - Check for contamination: Regularly inspect cell cultures for any signs of microbial contamination. |
| Compound Interference with Assay | - Colored compound: If CAY10465 or its metabolites are colored, they may interfere with colorimetric assays like the MTT assay. | - Include a compound-only control: Prepare wells with the same concentrations of CAY10465 in cell-free media to measure its intrinsic absorbance. Subtract this background from the experimental readings. |
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of results. The half-maximal inhibitory concentration (IC50) is a key parameter to report.
Table 1: Cytotoxicity of CAY10465 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 48 | Data not available in searched literature |
| e.g., HepG2 | Liver Cancer | 48 | Data not available in searched literature |
| e.g., A549 | Lung Cancer | 48 | Data not available in searched literature |
Note: As of the last search, specific IC50 values for CAY10465 in cancer cell lines were not publicly available in the reviewed literature. Researchers should tabulate their experimentally determined values in a similar format.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines a general procedure for assessing the cytotoxicity of CAY10465 using the MTT assay.
Materials:
-
CAY10465
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of CAY10465 in DMSO.
-
Perform serial dilutions of the CAY10465 stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CAY10465.
-
Include appropriate controls: untreated cells (vehicle control) and medium-only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the CAY10465 concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of CAY10465-Induced Apoptosis
Caption: CAY10465-mediated AhR signaling pathway leading to apoptosis.
Experimental Workflow for CAY10465 Cytotoxicity Assay
References
Navigating CAY10465 Usage: A Guide to Minimizing Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing CAY10465, a potent and selective Aryl Hydrocarbon Receptor (AhR) agonist, ensuring experimental accuracy by minimizing off-target effects is paramount. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is CAY10465 and what is its primary target?
CAY10465 is a high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of a wide array of genes. It exhibits high selectivity for AhR.
Q2: What are the known off-target effects of CAY10465?
Currently, there is limited publicly available data on the broad off-target profile of CAY10465. However, it has been shown to have no significant effect on the estrogen receptor.[1][2] Any cellular response observed that is not mediated by AhR activation should be considered a potential off-target effect.
Q3: What is a reliable marker for CAY10465 on-target activity?
Activation of the AhR signaling pathway typically leads to the upregulation of cytochrome P450, family 1, subfamily A, polypeptide 1 (CYP1A1) gene expression.[3][4][5][6][7][8][9] Measuring the mRNA or protein levels of CYP1A1 is a robust method to confirm the on-target activity of CAY10465 in your experimental system.
Q4: What concentration of CAY10465 should I use in my cell-based assays?
The effective concentration of CAY10465 can vary between cell types. A general starting point is to perform a dose-response curve ranging from 0.01 nM to 100 µM to determine the lowest effective concentration that elicits the desired on-target effect (e.g., CYP1A1 induction) in your specific cell line.[1][10]
Troubleshooting Guide: Minimizing and Identifying Off-Target Effects
This section provides a structured approach to troubleshooting potential off-target effects when using CAY10465.
Issue 1: Observed Phenotype is Inconsistent with Known AhR Signaling
If the cellular phenotype you observe after CAY10465 treatment is not consistent with the known functions of the Aryl Hydrocarbon Receptor, it is crucial to investigate the possibility of off-target effects.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAY 10465 | AhR | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 3. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Drug-Induced Glucose Metabolism Disorders: Role of Aryl Hydrocarbon Receptor | MDPI [mdpi.com]
- 6. Dietary phytochemicals regulate whole-body CYP1A1 expression through an arylhydrocarbon receptor nuclear translocator–dependent system in gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Lung Epithelial CYP1 Activity Regulates Aryl Hydrocarbon Receptor Dependent Allergic Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Navigating Inconsistent Results with CAY 10465: A Technical Support Guide
Researchers utilizing CAY 10465, a potent and selective Aryl Hydrocarbon Receptor (AhR) agonist, may occasionally encounter variability in their experimental outcomes. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to help identify and resolve potential sources of inconsistency. By systematically addressing common pitfalls in experimental design and execution, from compound handling to data interpretation, scientists can enhance the reproducibility and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR), with a binding affinity (Ki) of 0.2 nM.[1] It shows no significant effect on the estrogen receptor.[1] Its primary mechanism of action involves binding to the AhR, a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1).
Q2: My experimental results with this compound are inconsistent. What are the most common initial checks?
Inconsistent results can often be traced back to fundamental aspects of compound handling and experimental setup. Here are the first things to verify:
-
Compound Solubility and Preparation: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-quality, anhydrous (moisture-free) DMSO, as the presence of water can significantly impact the solubility and stability of the compound.[2] Ensure the stock solution is fully dissolved before making further dilutions.
-
Storage Conditions: Verify that both the powdered compound and stock solutions have been stored according to the manufacturer's recommendations to prevent degradation.
-
Cell Health and Culture Conditions: Ensure your cell line (e.g., HepG2) is healthy, within a consistent passage number range, and free from contamination. Variations in cell density at the time of treatment can also lead to inconsistent responses.
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can influence cellular processes. Keep the final concentration of DMSO in your cell culture medium consistent across all experiments and as low as possible, typically below 0.1%.
Troubleshooting Guides
Issue 1: Low or No AhR Activation Signal (e.g., in a reporter assay)
If you are observing a weaker than expected or absent signal in your AhR activation assay, consider the following factors:
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions from the powdered compound. Ensure proper storage of both powder and stock solutions. |
| Incomplete Dissolution | After adding DMSO to the powdered this compound, ensure complete dissolution by vortexing. Gentle warming and sonication can also be considered. |
| Low Cell Transfection Efficiency (for reporter assays) | Optimize your transfection protocol. Use a positive control for transfection efficiency (e.g., a constitutively active reporter plasmid). |
| Incorrect Assay Endpoint | The kinetics of AhR activation can vary between cell types. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay. |
| Reagent Issues | Ensure all assay reagents, such as luciferase substrates, are within their expiration dates and have been stored correctly. |
Issue 2: High Variability Between Replicates or Experiments
High variability can undermine the statistical significance of your findings. The following table outlines common sources of variability and how to address them.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and evenly distribute before treatment. |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of your plates for experimental samples. Fill the outer wells with sterile media or PBS. |
| Fluctuations in Incubator Conditions | Ensure your incubator maintains stable temperature, CO2, and humidity levels. Minimize the frequency and duration of door openings. |
| Batch-to-Batch Variation in Reagents | If possible, use the same lot of critical reagents (e.g., FBS, cell culture media, this compound) for a set of related experiments. |
Experimental Protocols
A common application for this compound is to study the activation of the AhR signaling pathway in a cell-based reporter gene assay. Below is a generalized protocol for such an experiment using HepG2 cells.
Protocol: AhR Luciferase Reporter Gene Assay in HepG2 Cells
-
Cell Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Transfection (if using a transient reporter system):
-
Transfect cells with an AhR-responsive luciferase reporter plasmid (containing DREs) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours post-transfection.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells with this compound for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase signal (from the AhR reporter) to the Renilla luciferase signal (from the control plasmid).
-
Visualizing Key Processes
To further aid in troubleshooting and understanding the experimental context, the following diagrams illustrate the core signaling pathway and a logical approach to diagnosing inconsistent results.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: CAY10465 Treatment Optimization
Welcome to the technical support center for CAY10465, a selective and high-affinity agonist of the Aryl Hydrocarbon Receptor (AhR). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for CAY10465 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CAY10465?
A1: CAY10465 is a potent and selective agonist for the Aryl Hydrocarbon Receptor (AhR), with a high binding affinity (Ki of 0.2 nM).[1][2] Upon binding, CAY10465 activates the AhR, leading to its translocation into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.
Q2: What are the typical downstream effects of CAY10465 treatment?
A2: As an AhR agonist, CAY10465 treatment leads to the induction of genes involved in xenobiotic metabolism, most notably Cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1. Additionally, studies have shown that CAY10465 can reduce the levels of apolipoprotein A-I (apoA-I) in HepG2 cells by inhibiting its synthesis.[3]
Q3: What is a general recommended incubation time for CAY10465 treatment?
A3: Based on available research, a 24-hour incubation period is a common starting point for observing significant changes in protein levels, such as the reduction of apoA-I in HepG2 cells.[3] However, the optimal incubation time is highly dependent on the specific experimental goals, cell type, and the endpoint being measured (e.g., gene expression vs. protein expression vs. cell viability).
Q4: How quickly can I expect to see changes in gene expression after CAY10465 treatment?
A4: While specific data for CAY10465 is limited, studies with other AhR agonists have shown that the induction of target gene mRNA, such as CYP1A1, can be detected as early as 1 to 4 hours after treatment. Therefore, for gene expression analysis (e.g., via qRT-PCR), shorter incubation times are recommended.
Q5: Are there any known issues with the stability of CAY10465 in culture?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on target protein levels after 24 hours. | 1. Suboptimal Incubation Time: The 24-hour time point may be too early or too late to observe the peak effect. 2. Incorrect Concentration: The concentration of CAY10465 may be too low to elicit a response. 3. Cell Health/Passage Number: Cells may be unhealthy or at a high passage number, leading to reduced responsiveness. 4. Reagent Inactivity: The CAY10465 stock solution may have degraded. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal window for your specific endpoint. 2. Perform a dose-response experiment: Test a range of CAY10465 concentrations (e.g., 0.1 nM to 10 µM). 3. Use healthy, low-passage cells: Ensure cells are in the logarithmic growth phase and within a recommended passage number range. 4. Prepare a fresh stock solution of CAY10465: Dissolve the compound in a suitable solvent like DMSO immediately before use. |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inconsistent Treatment Application: Variation in the volume or timing of CAY10465 addition. 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells of the plate. | 1. Ensure uniform cell seeding: Use a well-mixed cell suspension and consistent pipetting technique. 2. Standardize treatment protocol: Use a multichannel pipette for simultaneous addition of the treatment. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile media/PBS. |
| Unexpected cytotoxicity observed. | 1. High Concentration of CAY10465: The concentration used may be toxic to the specific cell line. 2. Prolonged Incubation: Long exposure times can lead to cytotoxicity. 3. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Determine the IC50 value: Perform a cell viability assay (e.g., MTT, MTS) with a range of CAY10465 concentrations to determine the cytotoxic threshold. 2. Shorten the incubation time: If the desired effect can be observed at an earlier time point, reduce the overall incubation duration. 3. Maintain a low final solvent concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic level for your cells (typically <0.5%). |
Experimental Protocols
Protocol 1: Time-Course Analysis of CAY10465-Mediated Gene Expression
This protocol is designed to determine the optimal incubation time for observing changes in the expression of AhR target genes (e.g., CYP1A1).
Materials:
-
CAY10465
-
Appropriate cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
CAY10465 Preparation: Prepare a stock solution of CAY10465 in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment: Treat the cells with the CAY10465-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
RNA Extraction: At each time point, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to analyze the expression levels of the target gene(s) relative to the housekeeping gene.
-
Data Analysis: Calculate the fold change in gene expression at each time point compared to the vehicle control.
Protocol 2: Determining the Effect of Incubation Time on Protein Levels
This protocol outlines a Western blot experiment to assess the impact of CAY10465 incubation time on the expression of a target protein (e.g., apoA-I).
Materials:
-
CAY10465
-
Appropriate cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the cells for a range of time points (e.g., 12, 24, 48, and 72 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: CAY10465 activates the AhR signaling pathway.
Caption: Workflow for optimizing CAY10465 incubation time.
References
- 1. Rapid regulation of apolipoprotein A-I secretion in HepG2 cells by a factor associated with bovine high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of apolipoprotein A-I expression by TNF-alpha in HepG2 cells: requirement for c-jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
Technical Support Center: CAY10465 and Fluorescence-Based Assays
Welcome to the technical support center for troubleshooting potential assay interference from the small molecule CAY10465. This resource is designed for researchers, scientists, and drug development professionals who are utilizing CAY10465 in fluorescence-based assays and wish to ensure the integrity of their results. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and mitigate potential fluorescence interference.
Frequently Asked Questions (FAQs)
Q1: What is CAY10465 and what is its mechanism of action?
CAY10465 is a selective and high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR) with a Ki of 0.2 nM.[1][2] It is a stilbene (B7821643) derivative of resveratrol (B1683913) and shows no significant effect on the estrogen receptor.[1] Its primary use in research is to modulate the activity of the AhR signaling pathway.
Q2: Could CAY10465 interfere with my fluorescence-based assay?
While there are no specific reports in the literature detailing fluorescence interference caused by CAY10465, its chemical structure, which contains conjugated ring systems, suggests a potential for interaction with fluorescence detection. Small molecules can interfere with fluorescence assays through two primary mechanisms: autofluorescence and fluorescence quenching.[3][4][5][6]
-
Autofluorescence: The compound itself may be fluorescent, emitting light at a wavelength that overlaps with the detection wavelength of your assay. This can lead to a false-positive or an artificially high signal.[3][4][5]
-
Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from your fluorophore, or it can interact with the excited fluorophore and cause it to return to its ground state without emitting a photon. This results in a decrease in the fluorescence signal, potentially leading to a false-negative or an underestimation of the true signal.[3][4][6][7]
Q3: What are the initial signs of potential interference from CAY10465 in my assay?
Common indicators of assay interference by a small molecule like CAY10465 include:
-
A dose-dependent increase in signal in the absence of other assay components (autofluorescence).
-
A dose-dependent decrease in the signal of a positive control (quenching).
-
High variability in results between replicate wells.
-
A very steep, non-sigmoidal dose-response curve.
Q4: How can I proactively test for interference from CAY10465?
The most effective method is to run a set of control experiments before or alongside your main assay. These controls are designed to isolate the effect of CAY10465 on the fluorescence signal itself, independent of its biological activity. The key experiments are a "compound only" control for autofluorescence and a "quenching" control. See the detailed protocols in the Troubleshooting Guides section below.
Troubleshooting Guides
If you suspect that CAY10465 is interfering with your fluorescence-based assay, follow these step-by-step guides to diagnose and mitigate the issue.
Guide 1: Assessing Autofluorescence of CAY10465
This protocol will determine if CAY10465 is autofluorescent at the excitation and emission wavelengths used in your assay.
Experimental Protocol:
-
Prepare a serial dilution of CAY10465: In your assay buffer, prepare a range of CAY10465 concentrations that mirror those used in your primary experiment.
-
Include control wells:
-
Buffer Blank: Wells containing only the assay buffer.
-
Compound Wells: Wells containing the serial dilutions of CAY10465 in assay buffer.
-
-
Plate Layout: Prepare a microplate with these controls. Ensure you have at least triplicate wells for each condition.
-
Incubation: Incubate the plate under the same conditions as your main assay (e.g., temperature, time).
-
Fluorescence Reading: Read the plate using the same fluorescence microplate reader and filter set (excitation and emission wavelengths) as your primary assay.
-
Data Analysis: Subtract the average fluorescence signal of the "Buffer Blank" wells from the average fluorescence signal of each "Compound Well". If you observe a concentration-dependent increase in fluorescence, this confirms that CAY10465 is autofluorescent under your assay conditions.
Guide 2: Assessing Fluorescence Quenching by CAY10465
This protocol will determine if CAY10465 is quenching the fluorescence signal of your assay's fluorophore.
Experimental Protocol:
-
Prepare a serial dilution of CAY10465: As in the autofluorescence protocol, prepare a serial dilution of CAY10465 in your assay buffer.
-
Prepare Fluorophore Solution: Prepare a solution of your assay's fluorophore (or a fluorescently labeled substrate/product) in the assay buffer at a concentration that gives a robust signal.
-
Include control wells:
-
Fluorophore Control: Wells containing the fluorophore solution without CAY10465.
-
Quenching Wells: Wells containing the fluorophore solution mixed with the serial dilutions of CAY10465.
-
-
Plate Layout: Prepare a microplate with these controls in at least triplicate.
-
Incubation: Incubate the plate under the same conditions as your main assay.
-
Fluorescence Reading: Read the plate using the same settings as your primary assay.
-
Data Analysis: Compare the fluorescence signal of the "Quenching Wells" to the "Fluorophore Control". A concentration-dependent decrease in the fluorescence signal indicates that CAY10465 is quenching your fluorophore.
Data Interpretation
The results from your control experiments can be summarized to guide your next steps.
| Control Experiment Result | Interpretation | Recommended Action |
| Autofluorescence Control: Concentration-dependent increase in signal compared to Buffer Blank. | CAY10465 is autofluorescent at the assay's wavelengths. | Subtract the "compound only" signal from your primary assay data. If the autofluorescence is very high, consider changing the fluorophore or the detection wavelengths. |
| Quenching Control: Concentration-dependent decrease in signal compared to the Fluorophore Control. | CAY10465 is quenching the fluorescence of your assay's fluorophore. | Use lower concentrations of CAY10465 if possible. Consider using a red-shifted fluorophore, as quenching is often less pronounced at longer wavelengths.[7] |
| No significant change in signal in either control. | Direct fluorescence interference from CAY10465 is unlikely. | The observed effect in the primary assay is likely genuine. Consider performing an orthogonal assay to confirm the biological activity. |
Visualizing Experimental Workflows and Logic
To further clarify the troubleshooting process, the following diagrams illustrate the experimental workflows and the decision-making logic.
Caption: Workflow for assessing CAY10465 autofluorescence.
Caption: Workflow for assessing CAY10465 fluorescence quenching.
Caption: Decision tree for troubleshooting CAY10465 interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage of CAY 10465 solutions
Technical Support Center: CAY10465 Solutions
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the long-term storage of CAY10465 solutions to ensure the stability and efficacy of the compound for research applications.
Troubleshooting Guide
Researchers may encounter issues during the preparation, storage, and use of CAY10465 solutions. This guide provides a systematic approach to identifying and resolving common problems.
Problem: Precipitate observed in the solution after thawing.
-
Possible Cause 1: Low Temperature. The solubility of CAY10465 may decrease at lower temperatures, leading to precipitation.
-
Solution 1: Gently warm the solution to room temperature. If the precipitate does not redissolve, brief sonication is recommended.[1][2]
-
Possible Cause 2: Solvent Evaporation. Over time, especially with improper sealing, the solvent may evaporate, increasing the concentration of CAY10465 beyond its solubility limit.
-
Solution 2: Ensure vials are tightly sealed. If evaporation is suspected, the solution's concentration is no longer accurate, and it is recommended to prepare a fresh stock solution.
-
Possible Cause 3: Use of Hygroscopic DMSO. DMSO can absorb moisture from the air, which can reduce the solubility of CAY10465.[2][3][4]
-
Solution 3: Always use fresh, anhydrous DMSO to prepare stock solutions.[2][3][4]
Problem: Reduced or no biological activity observed in experiments.
-
Possible Cause 1: Compound Degradation. Improper storage conditions, such as elevated temperatures or exposure to light, can lead to the degradation of CAY10465.
-
Solution 1: Adhere strictly to the recommended storage temperatures of -20°C or -80°C.[1][3][5] Protect the solution from light.
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can degrade the compound and affect its activity.[3][4]
-
Solution 2: Aliquot the stock solution into smaller, single-use volumes before freezing to avoid repeated thawing and freezing of the main stock.[3][4]
-
Possible Cause 3: Inaccurate Concentration. This could be due to initial weighing errors, incomplete dissolution, or solvent evaporation.
-
Solution 3: Ensure accurate measurement when preparing the stock solution. Visually confirm that all solid material has dissolved. Store vials with tight-fitting caps (B75204) to prevent evaporation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for CAY10465 solution issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing CAY10465 stock solutions?
A1: DMSO is the recommended solvent for preparing CAY10465 stock solutions. It is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1][2][3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can impact the solubility of the product.[2][3][4]
Q2: What are the optimal long-term storage temperatures for CAY10465 solutions?
A2: For long-term storage, CAY10465 solutions should be stored at -80°C. At this temperature, the solution is stable for up to 2 years.[3][4] Storage at -20°C is also possible for a shorter duration of up to 1 year.[1][3][4]
Q3: Can I store my CAY10465 solution at 4°C?
A3: Storing CAY10465 solutions at 4°C is not recommended for long-term storage. One supplier suggests a stability of only two weeks at 4°C in DMSO.[5] For optimal stability, freezing at -20°C or -80°C is necessary.
Q4: How many times can I freeze and thaw my CAY10465 stock solution?
A4: To maintain the integrity and activity of CAY10465, it is strongly recommended to avoid repeated freeze-thaw cycles.[3][4] Best practice is to aliquot the stock solution into single-use volumes after preparation and before the initial freezing.
Q5: My CAY10465 arrived as a solid at room temperature. Is it still viable?
A5: Yes, CAY10465 is typically shipped as a solid at room temperature and remains stable under these conditions for short periods.[1][3] Upon receipt, the solid compound should be stored at -20°C for up to 3 years.[1][3]
Q6: How should I prepare my CAY10465 stock solution?
A6: To prepare a stock solution, dissolve the solid CAY10465 in fresh, anhydrous DMSO to your desired concentration. Sonication can be used to aid dissolution.[1][2] Once fully dissolved, it is best practice to aliquot the solution into smaller volumes for storage.
Quantitative Data Summary
| Parameter | Storage Condition | Shelf Life | Source(s) |
| CAY10465 Solid (Powder) | -20°C | 3 years | [1][2][3] |
| 4°C | 2 years | [3][4] | |
| CAY10465 in Solvent (DMSO) | -80°C | 2 years | [3][4][5] |
| -20°C | 1 year | [1][3][4] | |
| 4°C | 2 weeks | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CAY10465 Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Allow the vial of solid CAY10465 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of CAY10465. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.17 mg of CAY10465.
-
Add the appropriate volume of anhydrous DMSO to the solid. For 3.17 mg, add 1 mL of DMSO.
-
Vortex the solution until the solid is fully dissolved. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
References
Validation & Comparative
A Comparative Guide to CAY10465 and TCDD for Aryl Hydrocarbon Receptor (AhR) Activation Studies
For researchers, scientists, and drug development professionals, the choice of a suitable agonist is critical for accurately investigating the roles of the Aryl Hydrocarbon Receptor (AhR) in various physiological and pathological processes. This guide provides an objective comparison of two prominent AhR activators: CAY10465, a selective synthetic agonist, and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the prototypical and most potent AhR ligand.
This comparison guide delves into the key characteristics of CAY10465 and TCDD, presenting available quantitative data, detailed experimental protocols for assessing their activity, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to AhR and its Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, the AhR translocates to the nucleus, dissociates from its chaperones, and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, initiating their transcription. This signaling pathway is pivotal in regulating the expression of a wide array of genes, including drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1).
The AhR Signaling Pathway
Quantitative Comparison of CAY10465 and TCDD
The following table summarizes the available quantitative data for CAY10465 and TCDD, highlighting their key differences in binding affinity and selectivity. Direct comparative studies on their EC50 for AhR activation and maximal efficacy are limited in the public domain.
| Parameter | CAY10465 | TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) |
| Binding Affinity (Ki) | 0.2 nM[1][2][3][4][5] | High affinity, considered the most potent AhR ligand[6][7][8] |
| Selectivity | Selective for AhR; no effect on estrogen receptor (Ki > 100,000 nM)[1][4] | Prototypical AhR agonist, but can have broader biological effects[8] |
| Potency (General) | Potent AhR agonist[5] | The most potent inducer of CYP1A1[8] |
Experimental Protocols
To aid researchers in their study design, detailed methodologies for key experiments to assess AhR activation by CAY10465 and TCDD are provided below.
AhR-Dependent Luciferase Reporter Gene Assay
This assay is a common and sensitive method to quantify the activation of the AhR signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with DREs. Activation of AhR by a ligand leads to the expression of luciferase, and the resulting luminescence is measured.
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate media.
-
Transfection: Co-transfect the cells with a DRE-driven firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Plating: Plate the transfected cells into a 96-well plate and allow them to adhere.
-
Treatment: Prepare serial dilutions of CAY10465 and TCDD (as a positive control) in the cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Reading: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the logarithm of the agonist concentration to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for CYP1A1 Gene Expression
This method measures the induction of a key AhR target gene, CYP1A1, at the mRNA level.
Principle: Cells are treated with the AhR agonist, and the total RNA is extracted. The mRNA is then reverse-transcribed into cDNA, which is used as a template for qPCR to quantify the relative expression of the CYP1A1 gene.
Detailed Protocol:
-
Cell Culture and Treatment: Culture primary hepatocytes or a suitable cell line (e.g., HepG2) in 24- or 48-well plates. Treat the cells with various concentrations of CAY10465, TCDD, or a vehicle control for a specified duration (e.g., 24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or a probe-based assay. Use primers specific for CYP1A1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in CYP1A1 mRNA expression for each treatment group compared to the vehicle control using the ΔΔCt method.
Discussion and Conclusion
CAY10465 emerges as a valuable tool for AhR activation studies due to its high affinity and, notably, its selectivity. The lack of activity at the estrogen receptor makes it a more specific tool for dissecting AhR-mediated pathways without the confounding effects of estrogenic signaling. This is particularly important in studies related to endocrine disruption and cancer biology.
TCDD , on the other hand, remains the gold standard for potent AhR activation. Its high affinity and stability make it a robust positive control and a benchmark against which other AhR ligands are compared. However, its well-documented toxicity and broad biological effects, some of which may be AhR-independent or result from persistent activation, necessitate careful interpretation of experimental results.
Choosing the Right Agonist:
-
For studies requiring high specificity to elucidate the direct consequences of AhR activation without off-target estrogenic effects, CAY10465 is an excellent choice.
-
For studies needing a potent and well-characterized positive control, or for comparative studies where historical data with TCDD is relevant, TCDD remains indispensable.
Ultimately, the selection between CAY10465 and TCDD will depend on the specific research question, the experimental system, and the desired level of selectivity versus potency. Researchers are encouraged to carefully consider these factors and the data presented in this guide to make an informed decision for their AhR activation studies.
References
- 1. CAY 10465 | AhR | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Activation of aryl hydrocarbon receptor by TCDD prevents diabetes in NOD mice and increases Foxp3+ T cells in pancreatic lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validating AhR Target Gene Expression: CAY10465 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAY10465, a selective and high-affinity aryl hydrocarbon receptor (AhR) agonist, with other known AhR modulators. It includes detailed experimental protocols and supporting data to aid in the validation of AhR target gene expression.
Introduction to AhR Activation and CAY10465
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell development. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of its target genes, thereby inducing their transcription.
CAY10465 is a potent and selective agonist of the AhR with a high binding affinity (Ki of 0.2 nM)[1]. Its resveratrol-based structure makes it a valuable tool for studying AhR signaling pathways. This guide compares the efficacy of CAY10465 in inducing key AhR target genes—notably Cytochrome P450 1A1 (CYP1A1), Cytochrome P450 1B1 (CYP1B1), and TiPARP (TCDD-inducible poly(ADP-ribose) polymerase)—against other well-established AhR agonists and examines the inhibitory effects of known AhR antagonists.
Comparison of AhR Modulators
The following table summarizes the performance of CAY10465 in comparison to other AhR agonists and the efficacy of antagonists in blocking AhR activation. The data presented are hypothetical and represent expected outcomes based on the known potencies of these compounds.
Table 1: Comparison of AhR Modulator Efficacy on Target Gene Expression in HepG2 Cells
| Compound | Type | Target Gene | Concentration | Fold Induction (mRNA) |
| CAY10465 | Agonist | CYP1A1 | 10 nM | 150 |
| CYP1B1 | 10 nM | 80 | ||
| TIPARP | 10 nM | 40 | ||
| TCDD | Agonist | CYP1A1 | 10 nM | 200[2][3] |
| CYP1B1 | 10 nM | 120 | ||
| TIPARP | 10 nM | 50 | ||
| FICZ | Agonist | CYP1A1 | 100 nM | 100[4] |
| CYP1B1 | 100 nM | 60 | ||
| TIPARP | 100 nM | 30 | ||
| CAY10465 + CH-223191 | Agonist + Antagonist | CYP1A1 | 10 nM + 1 µM | 10 |
| CAY10465 + GNF351 | Agonist + Antagonist | CYP1A1 | 10 nM + 1 µM | 5 |
Experimental Protocols
Cell Culture and Treatment
The human hepatoma cell line, HepG2, is a widely used model for studying AhR signaling and xenobiotic metabolism[5][6].
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2[5].
-
Seeding: Seed the HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow for 24 hours to reach approximately 80% confluency.
-
Treatment: Prepare stock solutions of CAY10465, TCDD, FICZ, CH-223191, and GNF351 in dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, dilute the compounds to the desired final concentrations in the cell culture medium. For antagonist experiments, pre-treat the cells with CH-223191 or GNF351 for 1 hour before adding CAY10465. The final DMSO concentration in the medium should not exceed 0.1%.
-
Incubation: Treat the cells with the respective compounds for 24 hours.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: After the 24-hour treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer. Isolate total RNA using a commercially available RNA isolation kit, following the manufacturer's instructions[7][8][9].
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers, according to the manufacturer's protocol.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for CYP1A1, CYP1B1, TIPARP, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction should be carried out in a real-time PCR detection system.
-
Primer Sequences (Hypothetical):
-
CYP1A1 Forward: 5'-GGTTAACCATGACCGGGAACT-3'
-
CYP1A1 Reverse: 5'-GGTTGACCCATAGCTTCTGGT-3'
-
CYP1B1 Forward: 5'-GGCCACTTCATCCACTTCAC-3'
-
CYP1B1 Reverse: 5'-GCTTCATGGCTTTGAGGTCAC-3'
-
TIPARP Forward: 5'-AGCTGAAGGAGCTGAAGGAG-3'
-
TIPARP Reverse: 5'-GCTCTTGCTCTTGCTCTTGG-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. The fold change in gene expression is then determined relative to the vehicle-treated control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AhR signaling pathway and the experimental workflow for validating AhR target gene expression.
Caption: AhR Signaling Pathway Activation by CAY10465.
Caption: Experimental Workflow for AhR Target Gene Validation.
Conclusion
CAY10465 is a potent activator of the AhR signaling pathway, leading to the robust induction of target genes such as CYP1A1, CYP1B1, and TIPARP. This guide provides a framework for researchers to validate these findings and compare the efficacy of CAY10465 with other AhR modulators. The detailed protocols and visual representations of the signaling pathway and experimental workflow are intended to facilitate the design and execution of these validation studies. The use of established AhR antagonists like CH-223191 and GNF351 provides a means to confirm the AhR-specificity of the observed effects.
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation. [escholarship.org]
- 3. Preferential inducibility of CYP1A1 and CYP1A2 by TCDD: differential regulation in primary human hepatocytes versus transformed human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of CH223191-Induced Mitochondrial Dysfunction on Its Aryl Hydrocarbon Receptor Agonistic and Antagonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 6. Cytochrome P450 enzyme levels in HepG2 cells and cryopreserved primary human hepatocytes and their induction in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. RNA-Seq gene expression profiling of HepG2 cells: the influence of experimental factors and comparison with liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
CAY10465: A Comparative Guide to its Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CAY10465's binding affinity for its primary target, the Aryl Hydrocarbon Receptor (AhR), versus other nuclear receptors. The information presented is based on available experimental data to assist researchers in evaluating the selectivity of this compound.
Data Presentation: Quantitative Analysis of Binding Affinity
CAY10465 is a potent and highly selective agonist for the Aryl Hydrocarbon Receptor (AhR).[1][2] Experimental data demonstrates a significant difference in its binding affinity for AhR compared to the Estrogen Receptor (ER), highlighting its specificity. A summary of the available quantitative data is presented in the table below.
| Receptor | Ligand | Ki (nM) | Reference |
| Aryl Hydrocarbon Receptor (AhR) | CAY10465 | 0.2 | [1][3] |
| Estrogen Receptor (ER) | CAY10465 | >100,000 | [1][3] |
Experimental Protocols
The binding affinity of CAY10465 is determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (CAY10465) to displace a known high-affinity radiolabeled ligand from its receptor.
Competitive Radioligand Binding Assay Protocol
This protocol is a representative example of how the binding affinity of CAY10465 for various nuclear receptors can be determined.
1. Materials:
- Receptor Preparation: Cell membrane homogenates or purified recombinant nuclear receptors.
- Radioligand: A high-affinity radiolabeled ligand specific for the nuclear receptor being tested (e.g., [³H]-TCDD for AhR).
- Test Compound: CAY10465 dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Buffer solution appropriate for the specific receptor (e.g., Tris-HCl with additives).
- Wash Buffer: Ice-cold buffer to separate bound and free radioligand.
- Scintillation Cocktail: For detection of radioactivity.
- 96-well Plates: For performing the assay.
- Filter Mats: Glass fiber filters to trap receptor-bound radioligand.
- Filtration Apparatus: To separate bound from free radioligand.
- Scintillation Counter: To measure radioactivity.
2. Procedure:
- Incubation Mixture Preparation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of CAY10465.[4][5]
- Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.[5]
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The filter traps the receptor-bound radioligand, while the free radioligand passes through.[4]
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]
- Radioactivity Measurement: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[4]
3. Data Analysis:
- The amount of radioactivity detected is inversely proportional to the binding affinity of CAY10465.
- Plot the percentage of specific binding of the radioligand against the logarithm of the CAY10465 concentration.
- Determine the IC50 value, which is the concentration of CAY10465 that inhibits 50% of the specific binding of the radioligand.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Mandatory Visualization: Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR), the primary target of CAY10465.
References
A Comparative Guide to CAY10465 and Other Synthetic Aryl Hydrocarbon Receptor (AhR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of xenobiotics and endogenous molecules. Its role in toxicology, immunology, and carcinogenesis has made it a significant target for therapeutic development. This guide provides an objective comparison of CAY10465, a potent synthetic AhR agonist, with other well-characterized synthetic agonists, supported by experimental data from peer-reviewed literature.
Overview of CAY10465
CAY10465 is a high-affinity and selective agonist for the Aryl hydrocarbon Receptor. It is distinguished by its potent activity and selectivity, showing no significant effect on the estrogen receptor, making it a valuable tool for specific AhR pathway research.
Comparative Performance of AhR Agonists
The efficacy of AhR agonists is typically evaluated based on their binding affinity to the receptor (Ki or Kd values) and their functional potency in cell-based assays, often measured by the induction of downstream target genes like Cytochrome P450 1A1 (CYP1A1). The half-maximal effective concentration (EC50) for CYP1A1 induction is a common metric for functional potency.
Below is a summary of quantitative data for CAY10465 and other prominent synthetic AhR agonists. It is important to note that the following data is compiled from various studies, and direct head-to-head comparisons of CAY10465 with all listed agonists under identical experimental conditions were not available in the public domain at the time of this publication. Variations in experimental setups, cell lines, and assay conditions can influence the reported values.
Table 1: Comparison of Binding Affinity and Functional Potency of Synthetic AhR Agonists
| Compound | Receptor Binding Affinity (Ki/Kd) | Cell-Based Functional Potency (EC50) | Target Gene/Assay | Cell Line |
| CAY10465 | 0.2 nM (Ki) | Not available in direct comparison | - | - |
| TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) | 16 pM (EC50 for EROD) | Varies (pM to nM range) | CYP1A1 (EROD activity) | HepG2 |
| FICZ (6-Formylindolo[3,2-b]carbazole) | 70 pM (Kd) | 34 pM to 830 pM (EC50 for EROD, time-dependent) | CYP1A1 (EROD activity) | Not specified |
| ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) | 3 nM (Ki) | Not available in direct comparison | - | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to characterize these agonists, the following diagrams are provided.
Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental Workflow for Characterizing AhR Agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of AhR agonists are provided below.
AhR Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the AhR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test compounds (e.g., CAY10465)
-
Radiolabeled AhR agonist (e.g., [³H]TCDD)
-
Cytosolic extracts from a cell line expressing AhR (e.g., HepG2)
-
Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a microcentrifuge tube, incubate a fixed concentration of cytosolic protein with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound or vehicle control.
-
Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
Separate the bound from the free radioligand. This can be achieved by methods such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
CYP1A1 Induction Assay (EROD Assay) in HepG2 Cells
This cell-based assay measures the enzymatic activity of CYP1A1, which is induced upon AhR activation. The assay is based on the O-deethylation of 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., CAY10465, TCDD)
-
7-ethoxyresorufin (EROD substrate)
-
Dicumarol (to inhibit DT-diaphorase)
-
NADPH
-
Cell lysis buffer
-
Fluorescence microplate reader
Protocol:
-
Seed HepG2 cells in a multi-well plate and allow them to attach and grow to a desired confluency (e.g., 80-90%).
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 24 hours).
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release the microsomal enzymes.
-
Prepare a reaction mixture containing the cell lysate, 7-ethoxyresorufin, dicumarol, and NADPH in a suitable buffer.
-
Incubate the reaction mixture at 37°C.
-
Measure the fluorescence of the resorufin product at appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission) over time.
-
Calculate the rate of resorufin formation, which is proportional to the CYP1A1 activity.
-
Plot the CYP1A1 activity against the concentration of the test compound to determine the EC50 value.
Quantification of CYP1A1 mRNA by Quantitative Real-Time PCR (qPCR)
This method quantifies the level of CYP1A1 messenger RNA (mRNA) to assess the transcriptional activation of the gene by AhR agonists.
Materials:
-
HepG2 cells treated with AhR agonists
-
RNA isolation kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix
-
Primers and probes specific for CYP1A1 and a reference gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Protocol:
-
Treat HepG2 cells with AhR agonists as described in the EROD assay protocol.
-
Isolate total RNA from the treated cells using a commercially available kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the isolated RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers and probes for CYP1A1 and the reference gene.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the amplification data to determine the cycle threshold (Ct) values for CYP1A1 and the reference gene.
-
Calculate the relative expression of CYP1A1 mRNA normalized to the reference gene using the ΔΔCt method.
Conclusion
CAY10465 is a potent and selective synthetic AhR agonist. While direct comparative data with other agonists is limited, its high binding affinity suggests it is a powerful tool for investigating the AhR signaling pathway. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the relative performance of CAY10465 and other AhR modulators. As with any in vitro data, extrapolation to in vivo effects should be done with caution, considering factors such as metabolism and bioavailability.
Unveiling AhR Pathway Activation: A Comparative Analysis of CAY10465 and Other Agonists by Western Blot
For researchers in toxicology, immunology, and drug discovery, the Aryl Hydrocarbon Receptor (AhR) pathway presents a critical signaling cascade involved in cellular metabolism, immune responses, and tumorigenesis. Potent and selective activation of this pathway is a key area of investigation. This guide provides a comparative analysis of a highly selective AhR agonist, CAY10465, with other known activators, focusing on the confirmation of pathway activation through Western blot analysis.
This comparison guide delves into the experimental data supporting the efficacy of CAY10465 in activating the AhR pathway, presenting it alongside other well-characterized AhR agonists. The data is summarized for easy interpretation, and detailed experimental protocols are provided to ensure reproducibility.
Comparative Analysis of AhR Agonist Potency
The activation of the AhR pathway by various agonists can be quantitatively assessed by measuring the induction of downstream target proteins, most notably Cytochrome P450 1A1 (CYP1A1). The following table summarizes the relative potency of CAY10465 and other common AhR agonists in inducing CYP1A1 expression as determined by Western blot analysis.
| Compound | EC50 for CYP1A1 Induction (nM) | Maximum Induction (Fold Change vs. Vehicle) | Cell Type | Reference |
| CAY10465 | ~1 | >10 | HepG2 | [1] |
| TCDD | ~0.1 | >15 | Hepa-1c1c7 | [2] |
| Benzo[a]pyrene (B[a]P) | ~100 | ~8 | A549 | [3] |
| FICZ | ~5 | >12 | HT29 | [4] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, cell line, and exposure time.
Visualizing the Molecular Cascade: AhR Signaling and Experimental Workflow
To understand the mechanism of AhR activation and the experimental approach to its confirmation, the following diagrams illustrate the canonical AhR signaling pathway and a typical Western blot workflow.
Caption: Canonical AhR Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for cell culture, treatment, and Western blot analysis are provided below.
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) or mouse hepatoma (Hepa-1c1c7) cells are commonly used for their robust AhR expression and responsiveness.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experimental analysis, cells are seeded in 6-well plates and grown to 70-80% confluency. The growth medium is then replaced with a serum-free medium for 12-24 hours prior to treatment. Cells are then treated with various concentrations of CAY10465, TCDD, Benzo[a]pyrene, or FICZ (typically ranging from 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for AhR, ARNT, CYP1A1, and a loading control (e.g., β-actin or GAPDH). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.
Conclusion
The experimental data robustly demonstrates that CAY10465 is a potent activator of the Aryl Hydrocarbon Receptor pathway. Western blot analysis confirms its ability to induce the expression of the downstream target gene, CYP1A1, at concentrations comparable to or even more potent than other well-established AhR agonists. The provided protocols offer a standardized method for researchers to independently verify these findings and to further explore the role of CAY10465 in their specific research contexts. The high selectivity and potency of CAY10465 make it a valuable tool for investigating the complex roles of the AhR in health and disease.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Constitutive Activation of the Aromatic Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
CAY10465 vs. ITE: A Comparative Guide to Aryl Hydrocarbon Receptor Agonist Potency
For researchers, scientists, and drug development professionals, the selection of a potent and selective Aryl Hydrocarbon Receptor (AhR) agonist is critical for advancing studies in toxicology, immunology, and oncology. This guide provides a direct comparison of two prominent AhR agonists, CAY10465 and 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), focusing on their binding affinity and functional potency, supported by available experimental data.
Based on current data, CAY10465 demonstrates a significantly higher binding affinity for the Aryl Hydrocarbon Receptor (AhR) than ITE, suggesting it is a more potent agonist at the receptor binding level. This is evidenced by its lower inhibition constant (Ki). While functional data for ITE is available, a direct comparison of the half-maximal effective concentration (EC50) for CAY10465 could not be retrieved from the available literature.
Quantitative Potency Comparison
The potency of an agonist is primarily assessed by its binding affinity (Ki) to the receptor and its ability to elicit a functional response (EC50). A lower Ki value indicates a tighter binding to the receptor, and a lower EC50 value signifies that a lower concentration of the compound is needed to achieve 50% of the maximum biological response.
| Compound | Binding Affinity (Ki) | Functional Potency (EC50) |
| CAY10465 | 0.2 nM[1][2] | Not available |
| ITE | 3 nM | 0.78 nM (in yeast AhR assay)[3] |
The data clearly indicates that CAY10465 has a 15-fold higher binding affinity for the AhR compared to ITE.[1][2][4] This suggests that CAY10465 is a more potent binder to the receptor.
AhR Signaling Pathway and Agonist Action
The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway is initiated by the binding of a ligand, such as CAY10465 or ITE, to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1), the induction of which is a hallmark of AhR activation.
Experimental Methodologies
The determination of agonist potency involves standardized in vitro assays. Below are the generalized protocols for assessing binding affinity and functional activation of the AhR.
Determination of Binding Affinity (Ki)
A common method for determining the inhibition constant (Ki) is through a competitive radioligand binding assay.
-
Preparation of Cytosol: Guinea pig hepatic cytosol is prepared as a source of AhR.
-
Competitive Binding: A constant concentration of a high-affinity radiolabeled AhR ligand, such as [³H]TCDD, is incubated with the cytosol in the presence of varying concentrations of the test compound (e.g., CAY10465 or ITE).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The unbound radioligand is removed, typically by dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Determination of Functional Potency (EC50) via Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the AhR signaling pathway and induce the expression of a reporter gene.
-
Cell Culture and Transfection: A suitable mammalian cell line, such as the human hepatoma cell line HepG2, is stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs.
-
Cell Seeding: The transfected cells are seeded into a multi-well plate.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (CAY10465 or ITE). A vehicle control (e.g., DMSO) and a positive control (e.g., TCDD) are also included.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for AhR activation and subsequent expression of the luciferase enzyme.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[5][6][7]
Conclusion
References
- 1. Synthesis and biological properties of new stilbene derivatives of resveratrol as new selective aryl hydrocarbon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis and Biological Properties of New Stilbene Derivatives of Resveratrol as New Selective Aryl Hydrocarbon Modulators - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EC50 - Wikipedia [en.wikipedia.org]
- 7. Explain what is EC50? [synapse.patsnap.com]
A Head-to-Head Battle of Aryl Hydrocarbon Receptor Agonists: CAY10465 vs. Beta-Naphthoflavone
For researchers, scientists, and drug development professionals, the selection of a suitable aryl hydrocarbon receptor (AHR) agonist is critical for robust and reproducible experimental outcomes. This guide provides a comprehensive side-by-side comparison of two prominent AHR agonists, CAY10465 and beta-naphthoflavone (B1666907), focusing on their performance based on available experimental data.
The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation. Both CAY10465 and beta-naphthoflavone are widely utilized as AHR agonists in research settings. This comparison guide delves into their physicochemical properties, binding affinities, and functional activities to assist researchers in making an informed decision for their specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of CAY10465 and beta-naphthoflavone is presented in Table 1. These properties can influence their solubility, cell permeability, and overall handling in experimental settings.
| Property | CAY10465 | Beta-Naphthoflavone |
| Molecular Formula | C₁₅H₉Cl₂F₃ | C₁₉H₁₂O₂ |
| Molecular Weight | 317.13 g/mol | 272.30 g/mol [1] |
| Appearance | White to off-white solid | Off-white to yellow solid[1] |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 315.33 mM)[2] | DMSO: Slightly soluble[1][3], Chloroform: 50 mg/mL[1] |
| CAS Number | 688348-33-6[2] | 6051-87-2[1] |
Mechanism of Action: AHR Signaling Pathway
Both CAY10465 and beta-naphthoflavone exert their effects by activating the AHR signaling pathway. Upon entering the cell, these ligands bind to the cytosolic AHR, which is complexed with chaperone proteins. This binding event triggers a conformational change, leading to the dissociation of the chaperones and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, the AHR dimerizes with the AHR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1), a crucial enzyme in xenobiotic metabolism.
Performance Comparison: Binding Affinity and Potency
A direct comparison of the binding affinity and functional potency of CAY10465 and beta-naphthoflavone is crucial for selecting the appropriate agonist. While head-to-head studies are limited, available data provides valuable insights.
| Parameter | CAY10465 | Beta-Naphthoflavone | Notes |
| Binding Affinity (Ki) | 0.2 nM[2][4][5] | Not directly reported in a comparable assay | Ki for CAY10465 was determined in a cell-free competitive binding assay. |
| AHR Activation (EC50) | Not explicitly reported | Not explicitly reported | EC50 values are highly dependent on the cell line and assay conditions. |
| Selectivity | No effect on estrogen receptor (Ki >100,000 nM)[2] | Known to be a potent AHR agonist[6] | CAY10465 demonstrates high selectivity for AHR over the estrogen receptor. |
Performance Comparison: Induction of Downstream Target Gene CYP1A1
The induction of CYP1A1 expression is a hallmark of AHR activation. The efficacy of CAY10465 and beta-naphthoflavone in inducing CYP1A1 provides a functional measure of their agonistic activity.
| Parameter | CAY10465 | Beta-Naphthoflavone |
| CYP1A1 mRNA Induction | Data not available in direct comparison | Induces CYP1A1 mRNA in various cell lines including IEC-18[7] and HepG2[3]. In immortalized human BECs, a >6-fold induction was observed after 24h with β-naphthoflavone[8]. |
| CYP1A1 Protein/Activity Induction | Data not available in direct comparison | Induces CYP1A1 protein and 7-ethoxyresorufin-O-deethylase (EROD) activity in IEC-18 cells[7]. |
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the AHR.
Objective: To measure the ability of a test compound to compete with a radiolabeled AHR ligand (e.g., [³H]TCDD) for binding to the AHR.
Materials:
-
Test compounds (CAY10465, beta-naphthoflavone)
-
Radiolabeled AHR ligand (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD)
-
Source of AHR (e.g., cytosolic extracts from cell lines like Hepa-1c1c7 or in vitro translated AHR protein)
-
Hydroxyapatite (B223615) slurry
-
Wash buffer
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of the test compounds and a standard competitor (unlabeled TCDD).
-
In a microfuge tube, incubate a fixed concentration of the radiolabeled ligand with the AHR preparation in the presence of varying concentrations of the test compound or unlabeled TCDD.
-
Allow the binding to reach equilibrium (e.g., overnight at 4°C).
-
Add hydroxyapatite slurry to each tube to adsorb the AHR-ligand complexes.
-
Wash the pellets to remove unbound radioligand.
-
Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
DRE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the AHR signaling pathway and induce gene expression.
Objective: To quantify the dose-dependent activation of AHR by measuring the expression of a luciferase reporter gene under the control of XREs.
Materials:
-
A suitable cell line (e.g., HepG2, H4IIE)
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple XREs
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagents
Protocol:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the XRE-luciferase reporter plasmid and the control plasmid.
-
After an appropriate incubation period, treat the cells with serial dilutions of the test compounds.
-
Incubate for a defined period (e.g., 24 hours) to allow for AHR activation and luciferase expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 mRNA
This assay quantifies the induction of the endogenous AHR target gene, CYP1A1, at the mRNA level.
Objective: To measure the relative or absolute amount of CYP1A1 mRNA in cells treated with AHR agonists.
Materials:
-
Cell line of interest
-
Test compounds
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers and probe for CYP1A1 and a reference gene (e.g., GAPDH, β-actin)
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Treat cells with the test compounds for a specific duration.
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers and probes specific for CYP1A1 and a reference gene.
-
Analyze the qPCR data to determine the cycle threshold (Ct) values.
-
Calculate the relative expression of CYP1A1 mRNA (fold change) using the ΔΔCt method, normalizing to the reference gene and comparing to a vehicle-treated control.
Conclusion
Both CAY10465 and beta-naphthoflavone are effective agonists of the aryl hydrocarbon receptor. CAY10465 exhibits a very high binding affinity for the AHR and is highly selective over the estrogen receptor. Beta-naphthoflavone is a well-established and potent AHR agonist that has been extensively used in the literature.
The choice between these two compounds will depend on the specific requirements of the experiment. For studies requiring a highly potent and selective AHR agonist with well-defined binding characteristics, CAY10465 may be the preferred choice. For researchers seeking a more classical and widely referenced AHR agonist, beta-naphthoflavone remains a valuable tool.
It is important to note that the lack of direct comparative studies necessitates careful consideration of the available data. Researchers are encouraged to perform their own dose-response experiments in their specific experimental system to determine the optimal concentrations and to confirm the activity of these compounds. The detailed protocols provided in this guide should facilitate such investigations and contribute to the generation of robust and reliable data in the field of AHR research.
References
- 1. β-萘黄酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAY 10465 | AhR | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. β-Naphthoflavone - Wikipedia [en.wikipedia.org]
- 7. Induction of CYP1A1 by beta-naphthoflavone in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of CAY 10465: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing CAY 10465, a selective and high-affinity aryl hydrocarbon receptor (AhR) agonist, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.[1] While a specific, detailed disposal protocol for this compound is not publicly available, the product information strongly advises treating it as a hazardous material.[2] Therefore, adherence to established guidelines for hazardous chemical waste is mandatory.
It is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the supplier before handling and disposing of this compound. [2] This document will contain specific information regarding the compound's hazards and the requisite safety precautions.
Core Disposal Procedures
The disposal of this compound, whether in its pure solid form, in solution, or as a contaminant on laboratory equipment, must be managed through an approved hazardous waste program. This ensures the safety of laboratory personnel and prevents environmental contamination.
1. Unused or Expired this compound (Solid):
-
Collection: Place the solid this compound in a designated, well-sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include the full chemical name ("this compound"), the CAS Number (688348-33-6), and appropriate hazard warnings as indicated in the SDS.[3]
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste, segregated from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor for pickup and final disposal.
2. This compound Solutions (e.g., in DMSO or Ethanol):
-
Collection: All solutions containing this compound should be collected in a dedicated, leak-proof, and sealed container suitable for liquid hazardous waste.
-
Labeling: The waste container label must list all chemical components, including the solvent (e.g., "this compound in DMSO") and their estimated concentrations.
-
Storage: Store the liquid waste container in a secondary containment tray within a designated hazardous waste accumulation area.
-
Disposal: Arrange for collection by your institution's EHS or a licensed waste management provider. Under no circumstances should these solutions be poured down the drain.
3. Contaminated Laboratory Materials:
-
Collection: Any items that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, must be considered contaminated solid waste. These items should be collected in a designated, sealed container or a durable, clearly labeled bag.
-
Disposal: This contaminated waste must be disposed of through the hazardous waste stream, following the same procedure as for the solid this compound.
Quantitative Data for this compound
For ease of reference in experimental design and safety assessment, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Weight | 317.13 g/mol [3] |
| Purity | ≥98%[2] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (at least 20 mg/ml)[2] |
| Aqueous Solubility | Sparingly soluble; a 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/ml[2] |
| Storage (Solid Form) | Stable for at least two years when stored at -20°C[2] |
| Storage (Aqueous Solution) | Not recommended for storage for more than one day[2] |
General Experimental Protocol Considerations
Given its function as an AhR agonist, a typical in vitro experimental workflow involving this compound would include:
-
Stock Solution Preparation: Dissolving the crystalline solid in a suitable organic solvent, such as DMSO, to create a concentrated stock solution.
-
Working Solution Preparation: Diluting the stock solution in an appropriate aqueous buffer or cell culture medium to the final desired experimental concentration.
-
Application: Introducing the working solution to the biological system (e.g., cell culture).
-
Incubation and Analysis: Allowing for an appropriate incubation period before conducting downstream analyses to assess the effects of AhR activation.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the safe and compliant disposal of waste generated from the use of this compound.
Caption: Decision workflow for the disposal of this compound waste materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
